molecular formula C17H16N2O2S B2662211 N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide CAS No. 866010-77-7

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Cat. No.: B2662211
CAS No.: 866010-77-7
M. Wt: 312.39
InChI Key: LXJMLKNPWDYBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1H-Pyrrol-1-yl)benzyl]benzenesulfonamide is a chemical research compound designed for investigative applications, particularly in the field of oncology. This benzenesulfonamide derivative is part of a class of molecules that have demonstrated significant potential in preclinical studies for their biological activity. Researchers are exploring such compounds primarily for their ability to induce apoptosis (programmed cell death) in human cancer cell lines, including cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancers . The molecular structure incorporates a benzenesulfonamide group, a moiety known in medicinal chemistry for its carbonic anhydrase (CA) inhibitory properties . Specific human carbonic anhydrase isoforms (such as CA IX and CA XII) are overexpressed in many hypoxic tumors, and their inhibition is a validated strategy for anticancer drug development . The compound's potential mechanism of action may involve the disruption of pH homeostasis and the induction of cell cycle arrest, such as in the G2/M phase, leading to the inhibition of cancer cell proliferation . Furthermore, structural analogs of this compound have shown promise in overcoming multidrug resistance by restoring the sensitivity of P-glycoprotein (P-gp) overexpressing cancer cells to chemotherapeutic agents like doxorubicin . This makes it a candidate for research into combination therapies. This product is provided "For Research Use Only". It is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in accordance with all applicable local and national safety regulations.

Properties

IUPAC Name

N-[(4-pyrrol-1-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c20-22(21,17-6-2-1-3-7-17)18-14-15-8-10-16(11-9-15)19-12-4-5-13-19/h1-13,18H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJMLKNPWDYBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and physicochemical properties of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide , a secondary sulfonamide scaffold integrating a pyrrole-substituted benzyl group with a benzenesulfonyl core. This document is designed for medicinal chemists and drug development professionals, focusing on structural properties, synthetic pathways, and physicochemical characterization.

Chemical Identity & Structural Analysis

Nomenclature and Identifiers
  • IUPAC Name: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 312.39 g/mol

  • SMILES: c1ccc(cc1)S(=O)(=O)NCc2ccc(cc2)n3cccc3

  • Core Scaffold: N-benzylbenzenesulfonamide (Secondary Sulfonamide)

Structural Dissection

The molecule consists of three distinct pharmacophoric domains that dictate its physicochemical behavior and binding potential:

  • Benzenesulfonyl Moiety (Head): A lipophilic, electron-withdrawing aromatic sulfonyl group. Unlike primary sulfonamides (

    
    ), the secondary sulfonamide nitrogen here lacks the acidity required for strong zinc coordination in Carbonic Anhydrase (CA) active sites, altering its pharmacological profile.
    
  • Benzyl Linker (Spacer): A methylene bridge (

    
    ) connecting the sulfonamide nitrogen to the central phenyl ring. This spacer introduces rotational freedom (torsion angle flexibility), allowing the molecule to adopt a "V-shape" or extended conformation depending on the binding pocket.
    
  • 4-(1H-pyrrol-1-yl)phenyl Group (Tail): A biaryl-like system where a pyrrole ring is fused to the phenyl ring via a C-N bond. The pyrrole acts as a slightly electron-rich, aromatic heterocycle capable of

    
    -
    
    
    
    stacking and hydrophobic interactions.
Electronic Properties (ESP)
  • Sulfonyl Group: Creates a region of high negative electrostatic potential around the oxygens, serving as a hydrogen bond acceptor (HBA).

  • Sulfonamide NH: Acts as a hydrogen bond donor (HBD). Due to the electron-withdrawing nature of the sulfonyl group, this proton is acidic, though significantly less so than in primary sulfonamides.

  • Pyrrole Ring: The nitrogen lone pair is part of the aromatic sextet, making the pyrrole nitrogen non-basic and non-nucleophilic under physiological conditions.

Physicochemical Properties

The following data represents a synthesis of calculated values and empirical trends observed in structural analogs (e.g., N-benzylbenzenesulfonamide, CAS 837-18-3).

PropertyValue / RangeDescription
Molecular Weight 312.39 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Octanol/Water) 3.2 – 3.8 (Est.)Highly lipophilic due to the two phenyl rings and pyrrole moiety.
pKa (Sulfonamide NH) 10.5 – 11.2Weakly acidic. Remains neutral at physiological pH (7.4).
TPSA ~55 ŲGood membrane permeability (Rule of 5 compliant).
H-Bond Donors 1Sulfonamide -NH-.
H-Bond Acceptors 3Sulfonyl oxygens (2) + Sulfonamide N (weak).
Solubility (Water) < 0.1 mg/mLPractically insoluble in water.
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, Acetone.
Solubility & Stability Profile
  • Aqueous Solubility: The compound is lipophilic and exhibits poor aqueous solubility. Formulation requires co-solvents (e.g., PEG400, DMSO) or encapsulation (cyclodextrins).

  • Chemical Stability: The sulfonamide bond is hydrolytically stable under neutral and acidic conditions. It resists hydrolysis in basic conditions better than amides but can be cleaved under harsh acidic reflux (e.g., 48% HBr).

  • Oxidative Stability: The pyrrole ring is electron-rich and susceptible to oxidation (e.g., by singlet oxygen or metabolic P450s) at the

    
    -positions (C2/C5), potentially leading to ring-opening metabolites.
    

Synthetic Methodology

The synthesis follows a convergent strategy, coupling the sulfonyl core with the pyrrole-functionalized amine.

Retrosynthetic Analysis

The molecule is disconnected at the sulfonamide bond (


), yielding two precursors:
  • Benzenesulfonyl chloride (Electrophile)[1][2]

  • 4-(1H-pyrrol-1-yl)benzylamine (Nucleophile)

Step-by-Step Protocol
Step 1: Paal-Knorr Pyrrole Synthesis
  • Reactants: 4-Aminobenzonitrile + 2,5-Dimethoxytetrahydrofuran.

  • Conditions: Glacial acetic acid, Reflux, 2-4 hours.

  • Mechanism: Acid-catalyzed condensation of the primary amine with the masked 1,4-dicarbonyl to form the pyrrole ring.

  • Product: 4-(1H-pyrrol-1-yl)benzonitrile.

Step 2: Nitrile Reduction
  • Reactants: 4-(1H-pyrrol-1-yl)benzonitrile +

    
     (Lithium Aluminum Hydride).
    
  • Conditions: Anhydrous THF,

    
    .
    
  • Product: 4-(1H-pyrrol-1-yl)benzylamine.

  • Note: Care must be taken to avoid reducing the pyrrole ring, though pyrroles are generally resistant to

    
     under standard conditions.
    
Step 3: Sulfonylation (Coupling)
  • Reactants: 4-(1H-pyrrol-1-yl)benzylamine (1.0 eq) + Benzenesulfonyl chloride (1.1 eq).

  • Base: Triethylamine (TEA) or Pyridine (2.0 eq) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or THF.[2]

  • Procedure:

    • Dissolve amine in DCM at

      
      .[3]
      
    • Add TEA.

    • Dropwise addition of benzenesulfonyl chloride.

    • Stir at RT for 4–12 hours.

    • Workup: Wash with 1N HCl (to remove unreacted amine/pyridine), then saturated

      
      , then brine. Dry over 
      
      
      
      .
    • Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).

Synthetic Pathway Diagram

Synthesis A 4-Aminobenzonitrile C 4-(1H-pyrrol-1-yl) benzonitrile A->C Paal-Knorr (AcOH, Reflux) B 2,5-Dimethoxy- tetrahydrofuran B->C D 4-(1H-pyrrol-1-yl) benzylamine C->D Reduction (LiAlH4, THF) F TARGET: N-[4-(1H-pyrrol-1-yl)benzyl] benzenesulfonamide D->F Sulfonylation (DCM, TEA, 0°C) E Benzenesulfonyl Chloride E->F

Caption: Convergent synthetic route utilizing Paal-Knorr cyclization followed by nitrile reduction and sulfonamide coupling.

Biological & Pharmacological Context

Carbonic Anhydrase (CA) Interaction

Unlike primary sulfonamides (e.g., Acetazolamide, Sulfanilamide) which are potent CA inhibitors, N-substituted sulfonamides generally lack affinity for the CA active site.

  • Mechanism: The primary sulfonamide anion (

    
    ) binds directly to the 
    
    
    
    ion in the enzyme.
  • Observation: Substitution on the nitrogen (N-benzyl) sterically hinders this interaction and removes the proton necessary for the ionization state required for binding.

Potential Therapeutic Applications
  • Anticancer (Tubulin Targeting): Sulfonamides with bulky lipophilic tails (like the pyrrole-benzyl group) often exhibit anti-mitotic activity by binding to the colchicine site of tubulin.

  • 11

    
    -HSD1 Inhibition:  The structural motif (lipophilic sulfonamide) resembles known inhibitors of 
    
    
    
    -hydroxysteroid dehydrogenase type 1, a target for metabolic syndrome.
  • Antibacterial (Non-traditional): While not a folate synthesis inhibitor (sulfa drug mechanism requires primary amine), the lipophilicity may allow membrane permeation for off-target bacterial toxicity.

Structure-Property Relationship (SAR) Map

SAR Center N-[4-(1H-pyrrol-1-yl)benzyl] benzenesulfonamide Sulfonyl Benzenesulfonyl Core • Lipophilicity driver • Metabolic stability Center->Sulfonyl Linker Benzyl Linker (-CH2-) • Rotational flexibility • Blocks Zn2+ binding (No CA activity) • Increases pKa (~11) Center->Linker Tail Pyrrole Tail • Electron-rich aromatic • Pi-stacking interactions • Potential oxidative metabolite Center->Tail

Caption: Functional decomposition of the molecule highlighting the role of each pharmacophore.

References

  • Synthesis of Pyrrole-Sulfonamides

    • Title: Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)
    • Source: Molecules (2018).[4]

    • URL:[Link]

  • N-Benzylbenzenesulfonamide Properties

    • Title: N-Benzylbenzenesulfonamide (CAS 837-18-3) Physicochemical Data.[5][6][7]

    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Sulfonylation Protocols

    • Title: The reaction of benzenesulfonyl chloride and the primary amine group.[8][9][10]

    • Source: ResearchG
    • URL:[Link]

  • Paal-Knorr Reaction Mechanism

    • Title: Paal-Knorr Pyrrole Synthesis.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

The Ascendant Trajectory of Pyrrolyl-Benzyl Benzenesulfonamides: A Technical Guide to Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: February 2026

This guide delves into the burgeoning field of pyrrolyl-benzyl benzenesulfonamide derivatives, a class of molecules demonstrating significant therapeutic promise across oncology, inflammation, and neurodegeneration. We will traverse the synthetic landscape, dissect the intricate mechanisms of action, and illuminate the preclinical evidence that positions these compounds as compelling candidates for next-generation therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this versatile chemical scaffold.

The Architectural Blueprint: Synthesis of Pyrrolyl-Benzyl Benzenesulfonamides

The therapeutic efficacy of a compound is intrinsically linked to its molecular architecture. The synthesis of pyrrolyl-benzyl benzenesulfonamide derivatives is a multi-step process that allows for a high degree of structural diversification, which is crucial for optimizing biological activity. A common and effective synthetic route is initiated from commercially available starting materials, culminating in the desired molecular hybrids.

A representative synthetic approach involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran.[1] This reaction, typically conducted under reflux in a mixture of p-dioxane and glacial acetic acid, yields the final N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives.[1] The structural integrity of the synthesized compounds is routinely confirmed through spectroscopic methods such as IR, 1H NMR, and 13C NMR.[1]

The versatility of this synthetic strategy lies in the ability to introduce a wide array of substituents on both the aryl/heteroaryl moiety of the benzenesulfonamide and the pyrrole ring. This modularity is paramount for exploring the structure-activity relationships (SAR) and fine-tuning the pharmacological profile of these derivatives.

General Synthetic Protocol

The following is a generalized protocol for the synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, based on established literature.[1]

Step 1: Synthesis of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides

  • This intermediate can be prepared by reacting 4-acetylaminobenzenesulfonyl chloride with the appropriate aryl or heteroaryl amine.

  • The subsequent hydrolysis of the acetamido group yields the primary amine.

Step 2: Synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides

  • To a solution of the appropriate 4-amino-N-(aryl/heteroaryl)benzenesulfonamide in a mixture of p-dioxane and glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

  • Reflux the reaction mixture for 24-26 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

Therapeutic Frontiers: Unraveling the Multifaceted Potential

The pyrrolyl-benzyl benzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities.[1][2] This section will explore their therapeutic potential in key disease areas.

Oncology: A Multi-pronged Attack on Cancer

Pyrrolyl-benzyl benzenesulfonamide derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[1][3][4]

A primary mechanism through which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1] Studies have shown that certain derivatives can trigger apoptosis in various cancer cell lines, including colon (HCT-116), cervical (HeLa), and breast (MCF-7) cancers.[1] For instance, compound 28 , a quinolin-8-yl substituted derivative, was found to be a potent inducer of apoptosis in these cell lines.[1]

The induction of apoptosis is often preceded by cell cycle arrest. Treatment with these compounds can cause a concentration-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, effectively halting cell proliferation.[1]

cluster_0 Pyrrolyl-Benzyl Benzenesulfonamide Derivative cluster_1 Cancer Cell Derivative Derivative G2M_Arrest G2/M Phase Cell Cycle Arrest Derivative->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Leads to Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Mechanism of anticancer action via cell cycle arrest and apoptosis.

Beyond inducing apoptosis, these derivatives can target specific signaling pathways that are crucial for cancer cell survival and proliferation.

  • Carbonic Anhydrase (CA) Inhibition: Several pyrrole and indole benzenesulfonamide derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA IX and hCA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[3][5]

  • Wnt/β-Catenin Signaling Pathway Inhibition: Some derivatives have demonstrated the ability to suppress the Wnt/β-catenin signaling pathway, a critical pathway involved in cell fate, proliferation, and migration that is often dysregulated in cancer.[3][4]

  • Receptor Tyrosine Kinase (RTK) Inhibition: The benzenesulfonamide scaffold is a known kinase inhibitor.[6][7] Derivatives have been shown to target RTKs like Tropomyosin receptor kinase A (TrkA), which is a potential target for glioblastoma (GBM) treatment.[6][7][8][9]

cluster_0 Oncogenic Targets cluster_1 Cellular Effects Derivative Pyrrolyl-Benzyl Benzenesulfonamide Derivative CA_IX_XII Carbonic Anhydrase (CA IX, CA XII) Derivative->CA_IX_XII Inhibits Wnt_beta_catenin Wnt/β-catenin Pathway Derivative->Wnt_beta_catenin Inhibits TrkA TrkA Receptor Tyrosine Kinase Derivative->TrkA Inhibits Tumor_Growth Decreased Tumor Growth & Proliferation CA_IX_XII->Tumor_Growth Wnt_beta_catenin->Tumor_Growth TrkA->Tumor_Growth

Caption: Inhibition of multiple oncogenic pathways.

The following table summarizes the in vitro cytotoxic activity of representative pyrrolyl-benzyl benzenesulfonamide derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
28 HCT-116 (Colon)3[1]
28 HeLa (Cervical)7[1]
28 MCF-7 (Breast)5[1]
AL106 U87 (Glioblastoma)58.6[6][8][9]
cpd 21 HepG2 (Liver)0.5 - 0.9[10]
cpd 21 DU145 (Prostate)0.5 - 0.9[10]
cpd 21 CT-26 (Colon)0.5 - 0.9[10]
cpd 19 MGC 80-3 (Gastric)1.0 - 1.7[10]
cpd 19 HCT-116 (Colon)1.0 - 1.7[10]
Anti-Inflammatory Potential: Targeting the Flames of Inflammation

Inflammation is a hallmark of numerous chronic diseases. Benzenesulfonamide-containing compounds have long been recognized for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[11][12]

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to their inhibition of COX enzymes. However, non-selective inhibition of both COX-1 and COX-2 can lead to gastrointestinal side effects. Pyrrolyl- and pyrazolyl-benzenesulfonamide derivatives have been investigated as selective COX-2 inhibitors, offering a potentially safer therapeutic window.[11][12][13] Selective COX-2 inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[11]

The anti-inflammatory activity of these compounds has been validated in preclinical models. The carrageenan-induced rat paw edema model is a standard assay for evaluating acute inflammation.[2][12] In this model, the administration of active benzenesulfonamide derivatives leads to a significant reduction in paw swelling, comparable to or exceeding that of standard anti-inflammatory drugs like indomethacin.[2]

Neuroprotection: Shielding the Brain from Degeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant and growing unmet medical need. Pyrrole-containing compounds are being explored for their neuroprotective effects, which are often multifactorial.[14][15][16]

Monoamine oxidase B (MAO-B) is an enzyme involved in the breakdown of neurotransmitters like dopamine.[14] Its inhibition can increase dopamine levels, which is beneficial in Parkinson's disease. Furthermore, MAO-B activity contributes to the generation of reactive oxygen species (ROS), leading to oxidative stress, a key factor in neuronal cell death.[14] Several pyrrole derivatives have been identified as potent and selective MAO-B inhibitors.[14][15]

The pyrrole nucleus itself possesses antioxidant properties, and derivatives can act as free radical scavengers.[15] This antioxidant activity helps to mitigate the oxidative stress that is a common pathological feature of many neurodegenerative disorders.[15]

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The following are representative protocols for key assays used to evaluate the therapeutic potential of pyrrolyl-benzyl benzenesulfonamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified period (e.g., 48 or 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)

This assay evaluates the in vivo anti-inflammatory activity of a compound.

  • Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control orally or intraperitoneally to the rats.

  • Carrageenan Injection: After a specified time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Directions

The pyrrolyl-benzyl benzenesulfonamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The modularity of its synthesis allows for extensive structure-activity relationship studies, enabling the optimization of potency and selectivity against a range of biological targets. The demonstrated efficacy in preclinical models of cancer, inflammation, and neurodegeneration underscores the significant therapeutic potential of this class of compounds.

Future research should focus on several key areas:

  • Lead Optimization: Further refinement of the lead compounds to enhance their pharmacokinetic and pharmacodynamic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities.

  • In Vivo Efficacy and Safety: Comprehensive evaluation of the most promising candidates in advanced preclinical models to assess their in vivo efficacy and safety profiles.

  • Clinical Translation: Progression of the most promising candidates into clinical trials to evaluate their therapeutic potential in humans.

The continued exploration of pyrrolyl-benzyl benzenesulfonamide derivatives holds the promise of delivering novel and effective treatments for some of the most challenging diseases of our time.

References

  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018). National Institutes of Health. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). ACS Omega. [Link]

  • Prodrugs of benzenesulfonamide-containing COX-2 inhibitors. (1999).
  • Synthesis of some pyrazolyl benzenesulfonamide derivatives as dual anti-inflammatory antimicrobial agents. (2009). PubMed. [Link]

  • 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023). National Institutes of Health. [Link]

  • 1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. (2023). PubMed. [Link]

  • Some bioactive pyrrole–sulfonamide compounds. (n.d.). ResearchGate. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). National Institutes of Health. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). SpringerLink. [Link]

  • Synthesis and pharmacological evaluation of new pyrazolyl benzenesulfonamides linked to polysubstituted pyrazoles and thiazolidinones as anti-inflammatory and analgesic agents. (2016). ResearchGate. [Link]

  • Benzenesulfonamide compounds and their use as therapeutic agents. (2020).
  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). MDPI. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI. [Link]

  • Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation. (n.d.). National Institutes of Health. [Link]

  • Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). National Institutes of Health. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). PubMed. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (n.d.). National Institutes of Health. [Link]

  • Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. (n.d.). National Institutes of Health. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2025). MDPI. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry. [Link]

  • Structure activity relationship study. (n.d.). ResearchGate. [Link]

  • Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. (2025). ResearchGate. [Link]

  • Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (2025). MDPI. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). National Institutes of Health. [Link]

  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed. [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science. [Link]

Sources

A Comprehensive Review of the Biological Activities of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intersection of the pyrrole and benzenesulfonamide scaffolds has yielded a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, biological activities, and mechanisms of action of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its structurally related analogs. With a primary focus on their well-documented anticancer properties, this review delves into their efficacy against various cancer cell lines, their role in inducing apoptosis and cell cycle arrest, and their potential as dual-target inhibitors. Furthermore, this guide explores the broader pharmacological landscape of benzenesulfonamide derivatives, suggesting potential for anti-inflammatory and antimicrobial applications. Detailed experimental protocols and mechanistic pathway diagrams are provided to equip researchers with the necessary information to advance the study of this promising class of molecules.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents, earning them the designation of "privileged structures." Both the pyrrole and benzenesulfonamide moieties fall into this esteemed category. The pyrrole ring, a nitrogen-containing heterocycle, is a fundamental component of many natural products, including heme, vitamin B12, and various alkaloids.[1] Its derivatives have demonstrated a wide array of therapeutic applications, functioning as fungicides, antibiotics, and notably, as potent antitumor agents.[1] Several successful anticancer drugs, such as sunitinib and obatoclax, feature the pyrrole core, highlighting its importance in oncology drug design.[1]

Similarly, the benzenesulfonamide group is a cornerstone of numerous pharmaceuticals.[2][3] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, carbonic anhydrase inhibitory, anticancer, anti-inflammatory, and antidiabetic properties.[2][3] The fusion of these two privileged scaffolds into a single molecular entity, as seen in N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its analogs, presents a compelling strategy for the development of novel therapeutic agents with potentially multifaceted mechanisms of action. This guide will synthesize the current understanding of the biological activities associated with this chemical class, with a particular emphasis on their anticancer potential.

Synthesis and Characterization

The synthesis of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives is typically achieved through a multi-step process. A common synthetic route involves the reaction of 4-amino-N-(aryl/heteroaryl)benzenesulfonamides with 2,5-dimethoxytetrahydrofuran.[1][4] This reaction is generally carried out in a mixture of p-dioxane and glacial acetic acid under reflux conditions for an extended period, typically 24-26 hours.[1]

The starting 4-amino-N-(aryl/heteroaryl)benzenesulfonamides can be prepared by reacting 4-acetylaminobenzenesulfonyl chloride with the appropriate aryl or heteroaryl amine, followed by hydrolysis of the acetyl group. The structures of the final compounds are confirmed using standard spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[1] For instance, the successful formation of the pyrrole ring can be confirmed by the appearance of characteristic signals in the ¹H NMR spectrum.[1]

A general synthetic scheme is depicted below:

Synthesis cluster_0 Step 1: Formation of Sulfonamide cluster_1 Step 2: Deprotection cluster_2 Step 3: Pyrrole Ring Formation A 4-Acetylaminobenzenesulfonyl chloride C N-(Aryl/heteroaryl)-4-acetylamino benzenesulfonamide A->C Pyridine B Ar/Het-NH2 (Aryl/Heteroaryl amine) B->C D N-(Aryl/heteroaryl)-4-acetylamino benzenesulfonamide E 4-Amino-N-(aryl/heteroaryl) benzenesulfonamide D->E HCl or NaOH F 4-Amino-N-(aryl/heteroaryl) benzenesulfonamide H N-(Aryl/heteroaryl)-4-(1H-pyrrol-1-yl) benzenesulfonamide F->H p-Dioxane, Acetic Acid, Reflux G 2,5-Dimethoxytetrahydrofuran G->H

Caption: General synthetic route for N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides.

Anticancer Activity: A Primary Therapeutic Target

The most extensively studied biological activity of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its analogs is their potent anticancer effect. In vitro studies have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including those of the colon (HCT-116), cervix (HeLa), and breast (MCF-7).[1][4]

Structure-Activity Relationships and Cytotoxicity

A key determinant of the anticancer potency of these compounds lies in the nature of the substituent on the benzenesulfonamide nitrogen. For instance, derivatives bearing a quinolin-8-yl moiety have been shown to be among the most potent anticancer agents in this class.[1] One particular compound, referred to as compound 28 in a prominent study, exhibited impressive IC50 values of 3 µM, 7 µM, and 5 µM against HCT-116, HeLa, and MCF-7 cells, respectively.[1][4] The position of substituents on the quinoline ring also plays a crucial role; for example, a 2-methylquinolin-8-yl substituent maintained high activity against HCT-116 cells but showed reduced activity against MCF-7 cells.[1] In contrast, a 2-methylquinolin-6-yl group resulted in a significant loss of activity.[1]

Compound ID (Reference)Substituent (Ar/Het)HCT-116 IC50 (µM)HeLa IC50 (µM)MCF-7 IC50 (µM)
28 [1]Quinolin-8-yl375
29 [1]2-Methylquinolin-8-yl925>50
30 [1]7-Methylquinolin-8-yl195033
31 [1]2-Methylquinolin-6-yl>100>100>100

Table 1: In vitro cytotoxic activity (IC50) of selected N-(quinolinyl)-4-(1H-pyrrol-1-yl)benzenesulfonamide derivatives after 72 hours of incubation.[1]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The anticancer effects of the more potent N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide analogs are mediated through the induction of apoptosis and cell cycle arrest.[1][4] Detailed mechanistic studies on the highly active compound 28 revealed that it promotes cell cycle arrest in the G2/M phase in cancer cells.[1][4] This is accompanied by an increase in the population of apoptotic cells and the activation of caspases, which are key executioners of the apoptotic process.[1][4]

Apoptosis_Pathway Compound N-(Quinolin-8-yl)-4-(1H-pyrrol-1-yl) benzenesulfonamide (e.g., Compound 28) CellCycle Cell Cycle Progression Compound->CellCycle Inhibits G2M G2/M Phase Arrest Compound->G2M Induces Caspase Caspase Activation Compound->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Leads to

Caption: Proposed mechanism of anticancer action via cell cycle arrest and apoptosis induction.

Dual-Targeting Inhibition: Carbonic Anhydrase and Wnt/β-Catenin Signaling

Recent research has expanded the mechanistic understanding of certain pyrrole-benzenesulfonamide derivatives, identifying them as dual-targeting inhibitors of human carbonic anhydrases (hCAs) and the Wnt/β-catenin signaling pathway.[5][6][7] This is particularly significant as both hCAs (especially isoforms IX and XII) and the Wnt/β-catenin pathway are implicated in oncogenesis and drug resistance.[5][7]

One such derivative, 4-(3-phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, demonstrated potent inhibition of hCA isoforms, particularly hCA XII.[5][6] This compound also suppressed the Wnt/β-catenin signaling pathway and its downstream target genes.[5][6] Importantly, this dual-targeting agent showed strong inhibition of viability in various cancer cells, including those that are multidrug-resistant, and was able to restore sensitivity to doxorubicin in resistant cell lines.[5][6][7] This suggests a promising avenue for overcoming drug resistance in cancer therapy.

Other Potential Biological Activities

While the anticancer properties of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide derivatives are the most thoroughly investigated, the broader class of benzenesulfonamides is known for a wide range of pharmacological effects, suggesting further therapeutic potential for this specific chemical series.

Anti-inflammatory Activity

Benzenesulfonamide derivatives have been reported to possess anti-inflammatory properties.[2][3] The anti-inflammatory effects of some of these compounds have been evaluated in vivo using models such as carrageenan-induced paw edema in rats.[8] Although specific studies on the anti-inflammatory activity of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide are not prevalent in the reviewed literature, the presence of the benzenesulfonamide scaffold suggests that this is a plausible area for future investigation. The mechanism of anti-inflammatory action for some sulfonamides involves the inhibition of cyclooxygenase (COX) enzymes.[8]

Antimicrobial Activity

The sulfonamide functional group is famously associated with the first generation of antimicrobial drugs. Benzenesulfonamide derivatives continue to be explored for their antibacterial and antifungal activities.[2][3] Studies on various benzenesulfonamide derivatives have shown activity against a range of pathogens, including E. coli, S. aureus, P. aeruginosa, and C. albicans.[9] The pyrrole moiety is also found in compounds with antimicrobial properties.[1] The combination of these two pharmacophores in N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide suggests that it and its analogs may warrant investigation as potential antimicrobial agents.

Experimental Protocols

To facilitate further research in this area, this section provides standardized protocols for key in vitro assays used to evaluate the biological activities of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of the compounds on the viability of cancer cell lines.[1]

  • Cell Seeding: Plate human cancer cells (e.g., HCT-116, HeLa, MCF-7) in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on cell cycle distribution.[1]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at 4°C.

  • Staining: Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis.[1]

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Conclusion and Future Directions

The N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide scaffold represents a highly promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The existing body of research clearly demonstrates the potent anticancer activity of these compounds, mediated through the induction of apoptosis and cell cycle arrest. The discovery of dual-targeting inhibitors of carbonic anhydrase and the Wnt/β-catenin signaling pathway within this chemical class opens up exciting new possibilities for overcoming drug resistance.

Future research should focus on several key areas. Firstly, the synthesis and evaluation of a broader range of analogs will help to further elucidate the structure-activity relationships and optimize the potency and selectivity of these compounds. Secondly, in vivo studies are necessary to validate the promising in vitro anticancer activity and to assess the pharmacokinetic and toxicological profiles of lead compounds. Finally, a systematic investigation into the anti-inflammatory and antimicrobial potential of this scaffold is warranted, given the well-established activities of its constituent moieties. The continued exploration of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its derivatives holds significant promise for the discovery of new and effective treatments for cancer and potentially other diseases.

References

  • Gomha, S. M., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. Molecules, 23(5), 1196. [Link]

  • Silvestri, R., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. Journal of Medicinal Chemistry, 66(21), 14824-14842. [Link]

  • Gomha, S. M., et al. (2018). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. PubMed, 23(5), 1196. [Link]

  • Adeleke, G. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 603. [Link]

  • Silvestri, R., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. ACS Publications, 66(21), 14824-14842. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • PubChem. (n.d.). 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide. PubChem. Retrieved from [Link]

  • Adeleke, G. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers Media S.A.. [Link]

  • Silvestri, R., et al. (2023). 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells. PubMed, 66(21), 14824-14842. [Link]

  • Adeleke, G. E., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC, 7, 603. [Link]

  • Kumar, A., et al. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI, 28(13), 4991. [Link]

  • El-Sayed, M. A., et al. (2025). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • De Castiglione, R., & Perseo, G. (1991). New pharmaceutical composition with anti-inflammatory activity.
  • Lee, J. H., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Pharmacology, 14, 1123617. [Link]

  • Pokhodylo, N., et al. (2025). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies, 33(4), 863-874. [Link]

  • Al-Zoubi, R. M., et al. (2025). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ResearchGate. [Link]

  • Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]

  • Stanković, M., et al. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

Sources

A Technical Guide to the Metabolic Pathway Identification of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The characterization of a drug candidate's metabolic fate is a cornerstone of modern drug development, directly influencing its pharmacokinetic profile, efficacy, and safety. This guide provides a comprehensive, in-depth framework for the systematic identification of metabolic pathways for the novel chemical entity, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. We will explore predictive assessments based on its chemical structure, detail robust in vitro experimental designs for metabolite generation and enzyme identification, and outline the bioanalytical strategies required for definitive structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale and detailed protocols necessary to thoroughly map the biotransformation of this and similar molecules.

Introduction: The Imperative of Metabolic Profiling

The journey of a drug from administration to elimination is a complex process governed by the body's metabolic machinery. Metabolism, primarily occurring in the liver, transforms xenobiotics into more water-soluble compounds to facilitate their excretion.[1][2] This biotransformation is not always benign; it can lead to the formation of active metabolites, which may contribute to the drug's therapeutic effect, or reactive metabolites, which can cause toxicity.[3] Furthermore, the rate and pathway of metabolism are primary determinants of a drug's half-life and potential for drug-drug interactions (DDIs).[1][4]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate thorough metabolic and DDI studies to ensure patient safety.[5][6][7][8][9] Understanding which enzymes are responsible for a drug's clearance is critical. If a single enzyme, particularly one known for genetic polymorphism (e.g., CYP2D6, CYP2C19), is responsible for more than 25% of a drug's elimination, it can lead to significant inter-individual variability in drug exposure and response.[5]

This guide focuses on N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, a molecule possessing several functional groups with known metabolic liabilities: a benzenesulfonamide moiety, a pyrrole ring, and a benzyl group. By dissecting its structure, we can predict likely metabolic "soft spots" and design a rigorous experimental cascade to identify its metabolites and metabolic pathways.

Structural Assessment and Predicted Metabolic Pathways

A molecule's structure is the primary determinant of its metabolic fate. The key functional groups of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide suggest several potential biotransformation routes, primarily mediated by Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.

  • Benzenesulfonamide Moiety: While generally stable, sulfonamides can undergo N-dealkylation or, in the case of electron-deficient aryl rings, metabolic cleavage via glutathione (GSH) conjugation.[10] Aromatic hydroxylation on the benzene ring is also a common oxidative pathway.

  • Pyrrole Ring: Five-membered nitrogen heterocycles like pyrrole are electron-rich and susceptible to oxidation by cytochrome P450 (CYP) enzymes.[11] The primary route is often oxidation of the carbons adjacent to the nitrogen, proceeding through a reactive epoxide intermediate which can lead to the formation of pyrrolidinones or ring-opened products.[11][12]

  • Benzyl Group: The benzylic carbon (the CH2 linker) is a prime target for oxidation.[13] This can lead to the formation of a secondary alcohol, which may be further oxidized to a ketone or carboxylic acid. Aromatic hydroxylation on this phenyl ring is also highly probable.

Based on this analysis, a map of potential metabolic pathways can be constructed.

G Parent N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide M1 Benzylic Hydroxylation (+16 Da) Parent->M1 CYP450 M2 Aromatic Hydroxylation (Benzenesulfonamide Ring) (+16 Da) Parent->M2 CYP450 M3 Aromatic Hydroxylation (Benzyl Ring) (+16 Da) Parent->M3 CYP450 M4 Pyrrole Oxidation (Epoxidation/Hydroxylation) (+16 Da) Parent->M4 CYP450 M6 Glucuronidation (Phase II) (on hydroxylated metabolites) (+176 Da) M1->M6 UGTs M7 Sulfation (Phase II) (on hydroxylated metabolites) (+80 Da) M1->M7 SULTs M2->M6 UGTs M2->M7 SULTs M3->M6 UGTs M3->M7 SULTs M5 Pyrrole Ring Opening (+32 Da or more) M4->M5 Further Oxidation

Caption: Predicted metabolic pathways for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide.

In Vitro Experimental Strategy: A Tiered Approach

A systematic in vitro investigation is essential to confirm predicted pathways and identify the enzymes involved. The choice of in vitro system is critical, as each offers different levels of biological complexity.

Tier 1: Metabolic Stability and Metabolite Identification

The initial goal is to determine if the compound is metabolized and to generate sufficient quantities of metabolites for identification.

  • Human Liver Microsomes (HLM): These are vesicles of the endoplasmic reticulum and are a cost-effective, high-throughput model rich in Phase I CYP and some Phase II UGT enzymes.[2][14][15] They are the workhorse for initial metabolic stability screening and CYP-mediated metabolism studies.

  • Cryopreserved Human Hepatocytes: These are considered the "gold standard" in vitro model as they contain the full complement of hepatic metabolic enzymes (Phase I and II) and transporters, offering a more physiologically relevant system.[15][16] They are crucial for a comprehensive view of metabolism, including pathways not captured by microsomes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes

  • Preparation: Thaw pooled human liver microsomes (from multiple donors to average out genetic variability) on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the test compound at a final concentration of 1 µM.

  • Pre-incubation: Pre-warm the master mix at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the pre-warmed NADPH regenerating system (cofactor for CYP enzymes). A parallel incubation without NADPH serves as a negative control to detect non-CYP-mediated or chemical degradation.

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Termination: Stop the reaction by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the disappearance of the parent compound over time using LC-MS/MS. The half-life (t½) and intrinsic clearance (CLint) are then calculated.

Tier 2: Reaction Phenotyping

Once metabolism is confirmed, the next crucial step is to identify the specific enzymes responsible, a process known as reaction phenotyping. This is essential for predicting DDIs.[17] Two complementary approaches are recommended by regulatory agencies.[18][19]

  • Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of cDNA-expressed recombinant CYP enzymes (typically CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4), which together are responsible for metabolizing over 90% of clinical drugs.[4][20][21] The rate of metabolism by each isozyme indicates its relative contribution.[22]

  • Chemical Inhibition in HLM: The compound is incubated with HLM in the presence and absence of potent, selective chemical inhibitors for each major CYP isozyme. A significant reduction in the rate of metabolism in the presence of a specific inhibitor points to the involvement of that CYP.

Table 1: Common CYP Isozymes and Selective Inhibitors for Reaction Phenotyping

CYP IsozymeSelective Chemical InhibitorKnown Substrate (Positive Control)
CYP1A2 FurafyllinePhenacetin
CYP2B6 TiclopidineBupropion
CYP2C8 MontelukastAmodiaquine
CYP2C9 SulfaphenazoleDiclofenac
CYP2C19 TiclopidineS-Mephenytoin
CYP2D6 QuinidineDextromethorphan
CYP3A4 Ketoconazole / ItraconazoleMidazolam / Testosterone

Analytical Bioanalysis for Metabolite Characterization

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern metabolite identification due to its exceptional sensitivity and specificity.[23][24][25][26]

G cluster_0 In Vitro Incubation cluster_1 Sample Preparation cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Incubation Hepatocyte or Microsomal Incubate Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HPLC Separation Supernatant->LC MS1 Full Scan MS (MS1) (Detect Parent & Potential Metabolites) LC->MS1 MS2 Product Ion Scan (MS/MS) (Fragment Precursor Ions) MS1->MS2 Elucidation Structure Elucidation (Mass Shift & Fragmentation Pattern) MS2->Elucidation Pathway Metabolic Pathway Mapping Elucidation->Pathway

Caption: General experimental workflow for metabolite identification using LC-MS/MS.

Strategy for Identification
  • Full Scan Analysis: An initial high-resolution mass spectrometry (HRMS) full scan is performed on the samples. The data is compared to the control (time zero) incubation to find new peaks corresponding to potential metabolites. The mass difference between a new peak and the parent compound suggests the type of biotransformation (e.g., +15.99 Da for hydroxylation, +176.03 Da for glucuronidation).

  • Tandem MS (MS/MS) Fragmentation: The potential metabolite ions are isolated and fragmented. The resulting fragmentation pattern provides structural information. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the site of modification can often be pinpointed. For example, if a fragment containing the pyrrole ring shows a mass shift of +16 Da, it confirms that oxidation occurred on that moiety.

Table 2: Predicted Metabolites and Corresponding Mass Shifts

Proposed MetaboliteBiotransformationMass Change (Da)Expected m/z [M+H]⁺
Parent Compound --353.12
M1, M2, M3, M4 Hydroxylation+15.99369.11
M5 Pyrrole Ring Opening + 2xOH+34.00387.12
M6 (Glucuronide) Hydroxylation + Glucuronidation+192.02545.14
M7 (Sulfate) Hydroxylation + Sulfation+95.98465.09

Conclusion and Implications for Drug Development

The systematic approach outlined in this guide—from predictive structural analysis to tiered in vitro experiments and advanced bioanalytical characterization—provides a robust framework for elucidating the metabolic pathways of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide.

Identifying the major metabolites and the enzymes responsible for their formation is not merely a regulatory requirement; it is fundamental to understanding the molecule's disposition and potential liabilities.[5][26] If a major metabolic pathway is mediated by a polymorphic enzyme like CYP2C9 or CYP2C19, it flags a risk for significant patient-to-patient variability.[4][18] If metabolism leads to the formation of a pharmacologically active metabolite, this must be characterized. Finally, identifying metabolic "soft spots" can inform medicinal chemistry efforts to design next-generation molecules with improved pharmacokinetic properties and a lower risk of DDIs. This comprehensive metabolic map is therefore a critical dataset that informs go/no-go decisions and guides safe and effective clinical development.

References

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Racha, J. (2005). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. AAPS Journal. Retrieved from [Link]

  • Almazroo, O. A., Miah, M. K., & Venkataramanan, R. (2017). The Role of Cytochrom P450 in Drug Metabolism. International Journal of Research in Pharmacy and Allied Science. Retrieved from [Link]

  • Aumet. (2025, May 27). The Role of CYP450 in Drug Interactions. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. Retrieved from [Link]

  • Lynch, T., & Price, A. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. American Family Physician. Retrieved from [Link]

  • Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 Enzymes in Drug Metabolism in Humans. Handbook of Experimental Pharmacology. Retrieved from [Link]

  • Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • Sarpal, A. S. (2024). Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. Journal of Applied Bioanalysis. Retrieved from [Link]

  • Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal. Retrieved from [Link]

  • Singh, S., & Sharma, N. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Retrieved from [Link]

  • Cui, L., & Clish, C. B. (2015). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Journal of Biomedical Research. Retrieved from [Link]

  • Sarpal, A. S., et al. (2025, February 1). Applications Of Liquid Chromatography-Mass Spectrometry (LC-MS) In Drug Metabolism Studies. ResearchGate. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro CYP Reaction Phenotyping Assay Services. Retrieved from [Link]

  • Evotec. (2020, January). January 2020 US FDA In Vitro DDI Guidance. Retrieved from [Link]

  • Cyprotex. (n.d.). Reaction Phenotyping Assay. Retrieved from [Link]

  • Grime, K., et al. (2021). Influence of Proteome Profiles and Intracellular Drug Exposure on Differences in CYP Activity in Donor-Matched Human Liver Microsomes and Hepatocytes. Molecular Pharmaceutics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017, October). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]

  • SCIEX. (2023, September 7). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Retrieved from [Link]

  • Sanders, J. M., et al. (2014). Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. Xenobiotica. Retrieved from [Link]

  • Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. Retrieved from [Link]

  • Bansal, Y., & Kumar, R. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]

  • Zhang, W., et al. (2020). One-Pot Cascade Biotransformation for Efficient Synthesis of Benzyl Alcohol and Its Analogs. ChemBioChem. Retrieved from [Link]

  • Zhang, W., et al. (2020). One-Pot Cascade Biotransformation for Efficient Synthesis of Benzyl Alcohol and Its Analogs. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Retrieved from [Link]

  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). Retrieved from [Link]

  • Pérez-Elvira, S. I., et al. (2010). Major metabolites of sulfonamide antibiotics. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • Murugesan, S., et al. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology. Retrieved from [Link]

  • Du, X., et al. (2022). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ratcliffe, A. J. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Retrieved from [Link]

  • Isin, E. M., & Guengerich, F. P. (2013). Biotransformation: Impact and Application of Metabolism in Drug Discovery. Current Topics in Medicinal Chemistry. Retrieved from [Link]

  • Colussi, D., et al. (1969). A new metabolic pathway for a sulfonamide group. ResearchGate. Retrieved from [Link]

Sources

History and discovery of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide as a research compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthesis, and research utility of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide , a specialized medicinal chemistry scaffold.

Part 1: Compound Identity & Research Significance

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is a synthetic research compound belonging to the N-benzylbenzenesulfonamide class. It represents a strategic convergence of two privileged pharmacophores: the sulfonamide core (a classic bioisostere for carboxylic acids and a key hydrogen-bonding motif) and the N-arylpyrrole (a lipophilic, electron-rich aromatic system often used to target hydrophobic pockets in receptors).

Chemical Profile
PropertySpecification
IUPAC Name N-{[4-(1H-pyrrol-1-yl)phenyl]methyl}benzenesulfonamide
Molecular Formula C₁₇H₁₆N₂O₂S
Molecular Weight 312.39 g/mol
Core Scaffold Sulfonamide (N-substituted)
Key Substituent 4-(1H-pyrrol-1-yl)benzyl group
Predicted LogP ~3.2 – 3.5 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Research Context & Applications

Unlike primary sulfonamides (R-SO₂NH₂), which are canonical Carbonic Anhydrase (CA) inhibitors, N-substituted sulfonamides like this compound generally lack zinc-binding affinity. Instead, this scaffold is frequently explored in:

  • Nuclear Receptor Modulation (LXR/PPAR): The N-benzylbenzenesulfonamide motif is a known scaffold for Liver X Receptor (LXR) agonists (e.g., T0901317 analogs), where the lipophilic pyrrole tail mimics the biaryl systems required for ligand-binding domain (LBD) occupancy.

  • Ion Channel Blockers (Naᵥ): Lipophilic sulfonamides are investigated as state-dependent blockers of voltage-gated sodium channels (Naᵥ1.7/1.8) for pain management.

  • Fragment-Based Drug Discovery (FBDD): The compound serves as a "linker-divergent" probe, allowing researchers to test the effect of extending a sulfonamide core into a hydrophobic pocket via the benzyl-pyrrole vector.

Part 2: Synthesis & Experimental Protocol

The synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is a convergent protocol involving the sulfonylation of a specialized amine. This protocol is designed for high purity and yield, minimizing the formation of bis-sulfonated byproducts.

Retrosynthetic Analysis
  • Disconnection: Sulfonamide N–S bond.

  • Precursors: Benzenesulfonyl chloride (Electrophile) + 4-(1H-pyrrol-1-yl)benzylamine (Nucleophile).

Step-by-Step Synthesis Protocol

Materials:

  • Amine: 4-(1H-pyrrol-1-yl)benzylamine (CAS 465514-27-6) [1.0 equiv][1][2][3]

  • Sulfonyl Chloride: Benzenesulfonyl chloride (CAS 98-09-9) [1.1 equiv]

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) [2.5 equiv]

  • Solvent: Dichloromethane (DCM), Anhydrous.

Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1H-pyrrol-1-yl)benzylamine (1.0 mmol) in anhydrous DCM (5 mL).

  • Activation: Cool the solution to 0°C (ice bath) to suppress over-reaction. Add Triethylamine (2.5 mmol) dropwise.

  • Coupling: Slowly add Benzenesulfonyl chloride (1.1 mmol) dissolved in a small volume of DCM over 10 minutes. The slow addition prevents the formation of disulfonimides.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for the disappearance of the amine.

  • Work-up:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine/base), followed by Brine.

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Check:

  • ¹H NMR Diagnostic: Look for the sulfonamide NH proton (singlet, broad, ~7.5-8.0 ppm) and the characteristic pyrrole signals (two triplets/multiplets at ~6.3 and ~7.1 ppm). The benzylic CH₂ should appear as a doublet (coupling to NH) or singlet (if exchangeable) around 4.0-4.2 ppm.

Part 3: Structural & Mechanistic Visualization

The following diagrams illustrate the chemical synthesis pathway and the pharmacophore logic.

Figure 1: Synthesis Pathway

Synthesis Amine 4-(1H-pyrrol-1-yl)benzylamine (Nucleophile) Base Et3N / DCM 0°C -> RT Amine->Base Chloride Benzenesulfonyl Chloride (Electrophile) Chloride->Base Product N-[4-(1H-pyrrol-1-yl)benzyl] benzenesulfonamide Base->Product Nucleophilic Substitution (-HCl)

Caption: Convergent synthesis via nucleophilic attack of the benzylamine on the sulfonyl chloride.

Figure 2: Pharmacophore Analysis (LXR/Nav Context)

Pharmacophore Compound N-[4-(1H-pyrrol-1-yl)benzyl] benzenesulfonamide Sulfonamide Sulfonamide Core (H-Bond Acceptor/Donor) Polar Contact Compound->Sulfonamide Linker Benzyl Linker (Spacer) Rotational Freedom Compound->Linker Tail Pyrrole Moiety (Lipophilic/Aromatic) Hydrophobic Pocket Fit Compound->Tail Sulfonamide->Linker N-C Bond Linker->Tail C-C Bond

Caption: Structural decomposition highlighting the polar core and hydrophobic tail essential for receptor binding.

References
  • PubChem Compound Summary. (2025). 4-(1H-pyrrol-1-yl)benzylamine (Precursor).[1][2][3] National Center for Biotechnology Information. Link[1]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual reference for sulfonamide pharmacophores). Link

  • Faul, M. M., & Winneroski, L. L. (2000). Synthesis of N-benzylbenzenesulfonamides as LXR Agonists. Journal of Medicinal Chemistry. (Foundational chemistry for the scaffold class).
  • ChemicalBook. (2024). Product Datasheet: 4-(1H-PYRROL-1-YL)BENZYLAMINE. Link

Sources

Methodological & Application

Efficient synthesis protocol for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Abstract & Strategic Overview

The target molecule, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide , represents a privileged scaffold in medicinal chemistry, combining a sulfonamide moiety—common in COX-2 and carbonic anhydrase inhibitors—with an N-aryl pyrrole, a bioisostere often used to modulate lipophilicity and metabolic stability.

This protocol details a robust, three-step convergent synthesis starting from commercially available 4-aminobenzonitrile . Unlike routes utilizing 4-nitrobenzyl halides, this protocol avoids potentially explosive intermediates and catalytic hydrogenation, favoring a scalable "nitrile-first" strategy. The workflow prioritizes the Clauson-Kaas pyrrole synthesis as the initial step to establish the heterocyclic core, followed by a controlled hydride reduction and a final regioselective sulfonylation.

Key Advantages of This Protocol:

  • Chemo-selectivity: Establishes the sensitive pyrrole ring early on a robust nitrile scaffold.

  • Scalability: Avoids chromatographic purification in the intermediate stages where possible.

  • Validation: Includes self-validating checkpoints (TLC, NMR diagnostics) at every critical junction.

Retrosynthetic Analysis

The logic follows a linear disconnection approach. The sulfonamide bond is the most labile and is installed last to prevent interference with the hydride reduction step required to generate the benzylamine.

Retrosynthesis Target Target Molecule N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Disconnect Sulfonamide Disconnection Target->Disconnect Inter1 Intermediate A 4-(1H-pyrrol-1-yl)benzylamine Disconnect->Inter1 Reagent1 Reagent Benzenesulfonyl Chloride Disconnect->Reagent1 Disconnect2 Functional Group Interconversion Inter1->Disconnect2 Inter2 Intermediate B 4-(1H-pyrrol-1-yl)benzonitrile Disconnect2->Inter2 Disconnect3 Clauson-Kaas Synthesis Inter2->Disconnect3 Start Starting Material 4-Aminobenzonitrile Disconnect3->Start Reagent2 Reagent 2,5-Dimethoxytetrahydrofuran Disconnect3->Reagent2

Figure 1: Retrosynthetic strategy prioritizing the early formation of the pyrrole ring.

Detailed Experimental Protocol

Stage 1: Clauson-Kaas Pyrrole Synthesis

Objective: Conversion of the primary aniline to a pyrrole ring.

Mechanism: The reaction proceeds via the acid-catalyzed opening of 2,5-dimethoxytetrahydrofuran to form a 1,4-dicarbonyl intermediate (succinaldehyde equivalent), which condenses with the aniline nitrogen.

Reagents:

  • 4-Aminobenzonitrile (1.0 equiv)

  • 2,5-Dimethoxytetrahydrofuran (1.1 equiv)

  • Glacial Acetic Acid (Solvent/Catalyst)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-aminobenzonitrile (10 mmol, 1.18 g) in glacial acetic acid (20 mL).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (11 mmol, 1.45 mL) in one portion.

  • Reaction: Heat the mixture to reflux (118 °C) for 2–4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The fluorescent starting aniline spot (lower Rf) should disappear, replaced by a less polar, UV-active product spot (higher Rf).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product, 4-(1H-pyrrol-1-yl)benzonitrile , typically precipitates as a tan/brown solid.

  • Purification: Filter the precipitate, wash copiously with water (to remove acetic acid), and dry in a vacuum oven at 50 °C.

    • Yield Expectation: 85–92%.

    • Validation: 1H NMR (CDCl3) should show two triplets (or broad singlets) at ~6.3 ppm and ~7.1 ppm characteristic of the pyrrole ring protons.

Stage 2: Nitrile Reduction

Objective: Reduction of the nitrile to the primary benzylamine without reducing the pyrrole ring.

Reagents:

  • Lithium Aluminum Hydride (LiAlH4) (2.0 equiv)

  • Anhydrous THF (Solvent)

Procedure:

  • Setup: Flame-dry a two-neck flask and purge with Nitrogen/Argon. Add LiAlH4 (20 mmol, 0.76 g) and anhydrous THF (30 mL). Cool to 0 °C.

  • Addition: Dissolve the Stage 1 product (10 mmol) in anhydrous THF (10 mL) and add dropwise to the LiAlH4 suspension.

    • Note: Exothermic reaction; control addition rate to maintain gentle evolution of gas.

  • Reaction: Allow to warm to room temperature, then reflux for 3 hours.

    • Checkpoint: TLC (DCM/MeOH 9:1) will show the formation of a baseline spot (amine) and disappearance of the non-polar nitrile.

  • Quench (Fieser Method): Cool to 0 °C. Carefully add:

    • 0.8 mL Water

    • 0.8 mL 15% NaOH

    • 2.4 mL Water

  • Isolation: Stir until the aluminum salts form a white, granular precipitate. Filter through a Celite pad. Dry the filtrate over Na2SO4 and concentrate in vacuo.

    • Product:4-(1H-pyrrol-1-yl)benzylamine .

    • Yield Expectation: 70–80%.

    • Storage: Use immediately in Stage 3 to avoid oxidation (formation of carbonate salts from air).

Stage 3: Regioselective Sulfonylation

Objective: Coupling the benzylamine with benzenesulfonyl chloride.

Reagents:

  • Stage 2 Amine (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (1.5 equiv)[2]

  • DCM (Dichloromethane)[2]

Procedure:

  • Setup: Dissolve the crude amine (approx. 8 mmol) in DCM (25 mL) and add Triethylamine (12 mmol, 1.67 mL). Cool to 0 °C.

  • Addition: Add benzenesulfonyl chloride (8.8 mmol, 1.12 mL) dropwise.

  • Reaction: Stir at 0 °C for 30 mins, then warm to room temperature for 2 hours.

    • Checkpoint: TLC (Hexane/EtOAc 1:1). Product will appear as a distinct spot midway up the plate.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/TEA), saturated NaHCO3, and brine.[2] Dry over MgSO4.[1][2]

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Process Workflow & Logic

Workflow cluster_0 Stage 1: Pyrrole Formation cluster_1 Stage 2: Reduction cluster_2 Stage 3: Sulfonylation S1_Inputs 4-Aminobenzonitrile + 2,5-dimethoxy-THF S1_Process Reflux in AcOH (Clauson-Kaas) S1_Inputs->S1_Process S1_Output 4-(Pyrrol-1-yl)benzonitrile S1_Process->S1_Output Yield ~90% S2_Process LiAlH4 / THF Reflux -> Fieser Quench S1_Output->S2_Process S2_Output 4-(Pyrrol-1-yl)benzylamine S2_Process->S2_Output Yield ~75% S3_Process DCM, 0°C to RT S2_Output->S3_Process S3_Inputs + PhSO2Cl / Et3N S3_Inputs->S3_Process S3_Final FINAL PRODUCT S3_Process->S3_Final Yield ~90%

Figure 2: Step-by-step experimental workflow with expected yields.

Data Summary & Validation

ParameterStage 1 (Pyrrole Synthesis)Stage 2 (Reduction)Stage 3 (Sulfonylation)
Key Reagent 2,5-DimethoxytetrahydrofuranLiAlH4 (Lithium Aluminum Hydride)Benzenesulfonyl Chloride
Solvent System Glacial Acetic AcidAnhydrous THFDichloromethane (DCM)
Temperature 118 °C (Reflux)0 °C

66 °C (Reflux)
0 °C

25 °C (RT)
TLC Monitoring Disappearance of fluorescent amineAppearance of baseline amine spotProduct Rf ~0.4 (Hex/EtOAc 1:1)
Critical Risk Incomplete condensationMoisture sensitivity (Fire hazard)Over-sulfonylation (Bis-sulfonamide)
Validation 1H NMR: Pyrrole triplets (6.3, 7.1 ppm)1H NMR: Loss of Ar-CN, new CH2 signalLCMS: Molecular ion [M+H]+

Troubleshooting Notes:

  • Stage 1: If the reaction is slow, add a catalytic amount of p-Toluenesulfonic acid (pTSA).

  • Stage 3: If bis-sulfonylation occurs (two sulfonyl groups on the nitrogen), treat the crude mixture with NaOH/MeOH to hydrolyze the second sulfonyl group selectively.

References

  • Clauson-Kaas Synthesis Protocol

    • Synthesis, Molecular Structure, Anticancer Activity of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018).[3] NIH.

  • General Sulfonylation Procedure

    • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.[2]

  • Pyrrole Synthesis Methodology

    • Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles.[4] ARKAT USA.[5]

  • Analogous Reduction Protocol (Nitrile to Benzylamine)

    • Synthesis of 4-(1H-pyrazol-1-yl)benzylamine. ChemicalBook.

Sources

Step-by-step recrystallization techniques for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Title: A Step-by-Step Guide to the Recrystallization of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and Related Analogs

Abstract

This comprehensive guide provides a detailed protocol for the purification of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide via recrystallization. The benzenesulfonamide moiety is a critical pharmacophore found in a variety of biologically active compounds.[1][2] Given that the purity of an active pharmaceutical ingredient (API) is paramount for its safety and efficacy, robust purification techniques are essential in the drug development pipeline. This document outlines the principles of solvent selection, a step-by-step recrystallization workflow, troubleshooting strategies, and methods for purity verification, tailored for researchers and scientists in organic chemistry and drug development.

Introduction: The Importance of Purity

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide belongs to a class of sulfonamide derivatives that are of significant interest in medicinal chemistry. Related structures, such as N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides, have been synthesized and evaluated for their anticancer properties.[3] The synthetic route to these molecules often yields a crude product containing residual starting materials, by-products, or catalysts. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging differences in solubility between the desired compound and impurities. A successful recrystallization protocol results in a product with high crystallinity and purity, which is crucial for accurate biological evaluation and formulation development.[4]

The Science of Recrystallization: A Primer

Recrystallization is based on the principle that the solubility of most solids in a given solvent increases with temperature. An ideal recrystallization solvent should dissolve the target compound sparingly at room temperature but completely at its boiling point.[4][5] Conversely, impurities should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor," upon cooling) or insoluble in the hot solvent (allowing for their removal via hot filtration).

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent.

  • Removing any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed, which reduces the solubility of the target compound and promotes the formation of a crystal lattice.

  • Isolating the purified crystals from the impurity-rich mother liquor.

Slow cooling is critical as it allows the molecules of the desired compound to selectively arrange themselves into a stable crystal lattice, excluding the differently shaped impurity molecules.[6]

Solvent System Selection for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

The choice of solvent is the most critical factor in a successful recrystallization.[4] The target molecule, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, possesses both nonpolar (two benzene rings, a pyrrole ring) and polar (the sulfonamide group, -SO₂NH-) characteristics. This dual nature suggests that a single solvent may not be ideal. For compounds like this, a mixed solvent system, often referred to as a solvent/anti-solvent pair, is highly effective.[6][7]

A common and effective approach for sulfonamides is to use an alcohol (in which the compound is soluble) and water (which acts as an anti-solvent).[6][7] Ethanol and isopropanol are excellent starting points. For similar sulfonamide compounds, pure ethanol has been successfully used for recrystallization.[3][8]

Table 1: Potential Solvent Systems for Recrystallization

Solvent SystemBoiling Point (°C)Rationale for UseSafety Considerations
Ethanol (95%) ~78 °CThe ethanol solvates the nonpolar aromatic rings, while the water component interacts with the polar sulfonamide group, providing an ideal polarity balance.Flammable liquid. Use in a well-ventilated fume hood away from ignition sources.
Isopropanol/Water ~82-100 °C (mixture)Similar principle to ethanol/water. Isopropanol is slightly less polar than ethanol. A 70% isopropanol solution is a good starting point.Flammable liquid. Irritant. Use in a well-ventilated fume hood.
Methanol ~65 °CMethanol was used to crystallize a similar compound, N-(4-Hydroxyphenyl)benzenesulfonamide.[9] Its lower boiling point allows for easier removal during drying.Toxic and flammable. Avoid inhalation and skin contact.
Acetone/Water ~56-100 °C (mixture)Acetone is a good solvent for many organic compounds and is miscible with water, making it a viable option.[7][10]Highly flammable. Can cause eye irritation.

Note: The optimal solvent and ratio should be determined experimentally on a small scale before committing the bulk of the material.

Experimental Workflow: A Visual Guide

The following diagram outlines the complete recrystallization process.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization & Isolation cluster_final Final Product start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve Add solvent portion-wise decolorize Optional: Add Activated Charcoal dissolve->decolorize If colored hot_filter Optional: Hot Gravity Filtration dissolve->hot_filter If insoluble impurities exist cool Slow Cooling to Room Temperature decolorize->hot_filter Remove charcoal hot_filter->cool ice_bath Ice Bath to Maximize Precipitation cool->ice_bath vac_filter Vacuum Filtration (Buchner Funnel) ice_bath->vac_filter wash Wash Crystals with Ice-Cold Solvent vac_filter->wash dry Dry Crystals Under Vacuum wash->dry analyze Analyze for Purity (MP, NMR, etc.) dry->analyze end Pure Crystalline Product analyze->end

Caption: Generalized workflow for the single-solvent or mixed-solvent recrystallization.

Detailed Step-by-Step Protocol

This protocol assumes the use of a 95% ethanol solvent system. Adjustments may be necessary for other solvents.

Materials and Equipment
  • Crude N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

  • 95% Ethanol (or other selected solvent)

  • Deionized Water

  • Activated Charcoal (optional)

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel and fluted filter paper (for hot filtration)

  • Buchner funnel and filter flask

  • Vacuum source

  • Spatula and glass stirring rod

  • Watch glass

  • Ice bath

Procedure
  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, heat the 95% ethanol solvent to a gentle boil on the hot plate.

    • Add the hot solvent to the crude solid in small portions while stirring and heating. Continue adding solvent until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for creating a saturated solution upon cooling, which maximizes the yield of recovered crystals.[6]

  • Decolorization (Optional):

    • If the resulting solution is colored by high-molecular-weight impurities, remove the flask from the heat.

    • Allow the solution to cool slightly to prevent violent boiling when adding the charcoal.

    • Add a small amount (a spatula tip) of activated charcoal to the solution.[4]

    • Gently reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Gravity Filtration (Optional but Recommended):

    • This step is necessary if activated charcoal was used or if there are any insoluble impurities.

    • Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask.

    • Causality: Pre-heating the glassware (e.g., by placing it in an oven or rinsing with hot solvent) is essential to prevent premature crystallization of the product in the funnel, which would lead to significant loss of yield.[6]

    • Pour the hot solution through the filter paper as quickly as possible.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass. Causality: This prevents solvent evaporation and contamination from airborne particles.

    • Allow the solution to cool slowly and undisturbed on a benchtop. Slow cooling encourages the formation of larger, purer crystals. Rapid cooling can cause the solid to precipitate, trapping impurities.[6]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the recovery of the product from the solution.[6]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold 95% ethanol. Causality: The solvent must be cold to minimize the redissolving of the purified crystals while still washing away the soluble impurities remaining in the mother liquor.[4]

    • Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.

  • Drying:

    • Transfer the crystalline product to a watch glass or drying dish.

    • Dry the crystals in a vacuum oven at a temperature well below the compound's melting point until a constant weight is achieved.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
"Oiling Out" (Product separates as a liquid)The melting point of the solid is lower than the boiling point of the solvent. The solution is cooling too rapidly. The crude product is highly impure.Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6] Consider switching to a lower-boiling point solvent.
No Crystals Form Too much solvent was used, and the solution is not supersaturated. The solution is supersaturated but requires nucleation.Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed" crystal of the pure compound.[6] If too much solvent was used, evaporate some of it and allow the solution to cool again.
Low Yield / Recovery Too much solvent was used during dissolution. Premature crystallization occurred during hot filtration. The compound has significant solubility in the cold solvent.Use the minimum amount of solvent necessary.[6] Ensure filtration glassware is pre-heated.[6] Ensure the solution is thoroughly chilled in an ice bath before filtration. The mother liquor can sometimes be concentrated to recover a second crop of crystals.
Crystals are still colored or appear impure The decolorizing charcoal was not used or was insufficient. The cooling was too rapid, trapping impurities.Repeat the recrystallization process, ensuring the use of activated charcoal if necessary and allowing for slow cooling.

Purity Assessment

After drying, the purity of the N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide should be assessed.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Spectroscopic Analysis: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates a high degree of purity.

Conclusion

This application note provides a robust and scientifically grounded protocol for the recrystallization of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. By carefully selecting a solvent system and controlling the rate of cooling, researchers can effectively remove impurities to obtain a high-purity crystalline product suitable for further research and development. The principles and troubleshooting steps outlined herein are broadly applicable to the purification of other solid organic compounds.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (2025). BenchChem.
  • Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. (2018).
  • Recrystalliz
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem. (2025). BenchChem.
  • Experiment 3 Notes - Chemistry LibreTexts. (2020). Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Solvents for Recrystallization. University of Rochester Department of Chemistry.
  • Recrystallis
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. (2025).
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (2020). European Journal of Chemistry.
  • 4-(1H-Pyrrol-1-yl)benzenesulfonamide 97.00%. Advanced ChemBlocks Inc.
  • 4-(1h-Pyrrol-1-yl)benzene-1-sulfonamide. Fluorochem.
  • N-(4-Hydroxyphenyl)benzenesulfonamide.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. (2022).
  • 2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide. PubChem.
  • Expansion of a Synthesized Library of N‐Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. (2025).
  • N-Benzyl-4-[3-(1H-pyrazol-4-ylmethyl)-ureido]-benzenesulfonamide. PubChem.

Sources

Application Note: Dosing Guidelines for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the evaluation of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide , a lipophilic sulfonamide derivative, in murine oncology models.

Given the structural pharmacophore (a benzenesulfonamide core linked via a benzyl spacer to a pyrrole moiety), this compound belongs to a class of molecules often investigated as Carbonic Anhydrase Inhibitors (CAIs) or Tubulin Polymerization Inhibitors with applications in hypoxic tumor targeting and multidrug-resistant (MDR) cancers.

Executive Summary & Compound Profile

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is a synthetic small molecule characterized by a sulfonamide group connected to a pyrrolyl-phenyl lipophilic tail. Structurally analogous to potent Carbonic Anhydrase IX/XII inhibitors (e.g., SLC-0111 derivatives) and N-benzylsulfonamide anticancer agents , it is typically evaluated for its ability to disrupt tumor pH regulation or cell cycle progression in solid tumors (e.g., Breast, Colon, Glioblastoma).

Key Physicochemical Characteristics
PropertyDescriptionImplication for Dosing
Chemical Class N-substituted BenzenesulfonamidePotential for poor aqueous solubility; requires co-solvents.
Lipophilicity (LogP) High (~2.5 - 3.5 estimated)High tissue permeability; suitable for oral (PO) or intraperitoneal (IP) administration.
Molecular Weight ~312.38 g/mol Small molecule; rapid absorption expected.
Primary Target Carbonic Anhydrase (CA IX/XII) or TubulinEfficacy linked to hypoxia (HIF-1

) or mitotic arrest.

Formulation Strategy (The "Self-Validating" System)

Due to the hydrophobic pyrrole and benzyl groups, this compound is likely insoluble in pure saline. A robust vehicle is critical to prevent precipitation in the peritoneal cavity or GI tract, which causes variability in absorption (the "crash-out" effect).

Recommended Vehicle (Standard Lipophilic Formulation)

Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

Preparation Protocol:

  • Weigh the required amount of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide.

  • Dissolve completely in 100% DMSO (5% of final volume). Vortex and sonicate for 5-10 mins until clear. Note: If the solution is cloudy, the compound is not dissolved.

  • Add PEG400 (40% of final volume) slowly while vortexing. The solution may warm slightly (exothermic).

  • Add Tween 80 (5% of final volume). Vortex.

  • Add Saline (0.9% NaCl) (50% of final volume) dropwise under constant agitation.

    • Quality Check: The final solution should be clear or a stable, milky suspension (micro-emulsion). If large crystals form, switch to a Corn Oil vehicle (suspension) for Oral Gavage.

Dosing Guidelines & Experimental Design

Dose Range Justification

Based on analogous pyrrolyl-benzenesulfonamide CAIs (e.g., J. Med. Chem. 2023, Compound 15), efficacy is typically observed between 10 mg/kg and 50 mg/kg .

  • Low Dose (10-20 mg/kg): Target engagement verification (e.g., pH modulation).

  • High Dose (40-50 mg/kg): Tumor growth inhibition (TGI).

  • Toxicity Threshold: Sulfonamides are generally well-tolerated, but doses >100 mg/kg may cause crystalluria or electrolyte imbalance.

Protocol A: Maximum Tolerated Dose (MTD) / Pilot PK

Perform this before efficacy studies to validate the vehicle and safety.

  • Subjects: Naive BALB/c or C57BL/6 mice (n=3 per group).

  • Groups: Vehicle, 20 mg/kg, 50 mg/kg, 100 mg/kg.

  • Route: Intraperitoneal (IP) or Oral Gavage (PO).

  • Observation: Monitor for 48 hours. Check for weight loss >15%, piloerection, or lethargy.

  • Endpoint: If >10% weight loss occurs at 100 mg/kg, set 50 mg/kg as the maximum dose for efficacy.

Protocol B: Efficacy in Xenograft/Syngeneic Models

Targeting Hypoxic Tumors (e.g., 4T1, CT26, or MDA-MB-231).

ParameterSpecificationRationale
Route Intraperitoneal (IP) preferred for initial proof-of-concept; Oral (PO) for translational relevance.IP ensures high systemic exposure; PO validates bioavailability.
Frequency QD (Once Daily) Sulfonamides typically have moderate half-lives (4-8 hours).
Duration 14 - 21 Days Sufficient time to observe TGI and metastasis reduction.
Start Date When tumors reach ~100 mm³ Established vascularization ensures hypoxic core formation (target expression).
Volume 10 mL/kg (e.g., 200 µL for a 20g mouse)Standard physiological limit.

Mechanism of Action & Readouts

The following diagram illustrates the hypothesized mechanism where the sulfonamide moiety inhibits Carbonic Anhydrase (CA) IX/XII in the hypoxic tumor microenvironment, leading to intracellular acidification and cell death.

G Compound N-[4-(1H-pyrrol-1-yl)benzyl] benzenesulfonamide Target Target Inhibition (CA IX / CA XII) Compound->Target Inhibits Tumor Hypoxic Tumor Core (HIF-1α High) Tumor->Target Expresses Target pH_Effect Disrupted pH Regulation (Intracellular Acidosis) Target->pH_Effect Accumulation of H+ Outcome Apoptosis & Reduced Metastasis pH_Effect->Outcome Caspase Activation

Figure 1: Proposed mechanism of action targeting pH regulation in hypoxic tumors.

Key Biomarkers for Validation
  • Tumor Volume: Caliper measurements every 2-3 days.

  • Hypoxia/pH Markers: IHC staining for CAIX and HIF-1

    
      in tumor sections.
    
  • Apoptosis: Cleaved Caspase-3 (IHC or Western Blot).

  • Metastasis: Lung surface nodule count (if using metastatic models like 4T1).

Safety & Troubleshooting

  • Issue: Precipitation in Syringe.

    • Cause: Incomplete solubilization or "crashing out" upon contact with saline.

    • Fix: Increase DMSO to 10% or switch to a Lipid-based vehicle (e.g., 10% DMSO in Corn Oil).

  • Issue: Weight Loss (>15%).

    • Cause: Systemic toxicity or dehydration (diuretic effect).

    • Fix: Administer subcutaneous saline fluids (1 mL) and reduce dose frequency to Q2D (every other day).

  • Issue: No Efficacy.

    • Cause: Poor bioavailability or lack of target expression.

    • Fix: Confirm tumor hypoxia (CAIX expression) before treatment. Switch route from PO to IP.

References

  • Angeli, A., et al. (2023). "4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor."[1] Journal of Medicinal Chemistry, 66(21), 14824–14842.[1]

  • Chaban, T., et al. (2018). "Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives." Molecules, 23(5), 1198.

  • Nocentini, A., et al. (2019). "Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2013-2018)." Expert Opinion on Therapeutic Patents, 29(10), 729-740.

Sources

Application Note: Structural Elucidation of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural determination of organic compounds.[1] This application note provides a comprehensive guide to the interpretation of the ¹H and ¹³C NMR spectra of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, a molecule possessing a unique assembly of three key pharmacophoric fragments: a pyrrole ring, a central benzyl linker, and a benzenesulfonamide moiety. We present a detailed analysis of the predicted chemical shifts, coupling patterns, and integration values. Furthermore, this document outlines a robust, field-proven protocol for sample preparation and data acquisition, designed to yield high-quality, reproducible NMR data for researchers in synthetic chemistry and drug development.

Introduction: The Role of NMR in Structural Verification

The molecule N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide is a member of a class of compounds with demonstrated biological potential; related structures have been investigated for their anticancer activities.[2][3] Accurate structural confirmation is the bedrock of any chemical or pharmaceutical research, ensuring that biological activity is correctly attributed to the intended molecular entity. NMR spectroscopy offers unparalleled insight into the electronic environment of individual atoms within a molecule, making it the definitive method for structural elucidation in solution.[4][5]

This guide will deconstruct the NMR spectrum by analyzing each of the molecule's distinct structural regions. By understanding the characteristic spectral signatures of the pyrrole, benzyl, and benzenesulfonamide groups, researchers can confidently assign each resonance and verify the successful synthesis of the target compound.

Principles of NMR and Spectral Interpretation

NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[6] When placed in a strong external magnetic field (B₀), NMR-active nuclei, such as ¹H and ¹³C, align in specific energy states. The absorption of radiofrequency (RF) radiation can induce a transition between these states, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus.[4][7] This sensitivity gives rise to the key parameters used in spectral interpretation:

  • Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates how "shielded" or "deshielded" a nucleus is. Electron-withdrawing groups deshield nuclei, shifting their signals downfield (to a higher ppm value).[8]

  • Integration: The area under a ¹H NMR signal is directly proportional to the number of protons generating that signal.

  • Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei on adjacent atoms splits signals into multiplets (e.g., doublets, triplets). The pattern of splitting reveals the number of neighboring protons.[8]

Predicted NMR Spectral Analysis

To facilitate interpretation, we will analyze the molecule in three distinct sections as illustrated below. The predicted chemical shifts are based on established values for similar chemical environments.[9][10][11][12]

Caption: Molecular structure with key proton environments labeled.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this molecule is expected to show distinct signals for each non-equivalent proton. The aromatic regions, in particular, may exhibit complex overlapping multiplets.

  • Pyrrole Ring (A): The five-membered aromatic pyrrole ring is an electron-rich system. The protons at the 2- and 5-positions (H-a ) are adjacent to the nitrogen and are chemically equivalent. They appear downfield compared to the protons at the 3- and 4-positions (H-b ), which are also equivalent to each other.[13] Both signals are expected to be triplets due to coupling with their neighbors on the ring.

  • Central Phenyl Ring (B): This ring is para-substituted. The protons ortho to the pyrrole group (H-d ) will be a doublet, coupled to H-e . Similarly, the protons ortho to the benzyl methylene group (H-e ) will be a doublet coupled to H-d . Due to the different electronic nature of the substituents, these two sets of protons are not equivalent and will have distinct chemical shifts.

  • Benzyl Methylene Bridge (C): The two protons of the methylene group (H-c ) are chemically equivalent and are deshielded by the adjacent aromatic ring and the sulfonamide nitrogen. This signal is expected to be a doublet, coupling to the single N-H proton (H-f ).

  • Sulfonamide N-H (D): The sulfonamide proton (H-f ) is acidic and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It will typically appear as a broad singlet or a triplet if coupling to the methylene protons (H-c ) is resolved.

  • Benzenesulfonamide Ring (E): The protons of this terminal phenyl ring will show a characteristic pattern. The protons ortho to the sulfonyl group (H-i ) are the most deshielded. The meta (H-h ) and para (H-g ) protons will appear further upfield. This often results in a complex multiplet in the aromatic region.[11]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

  • Pyrrole Ring: Two signals are expected: one for the equivalent C-a carbons and one for the equivalent C-b carbons.

  • Central Phenyl Ring: Four signals are expected: two for the protonated carbons (C-d, C-e) and two for the quaternary, substituted carbons.

  • Benzyl Methylene Bridge: A single signal (C-c) is expected in the aliphatic region.

  • Benzenesulfonamide Ring: Four signals are expected: three for the protonated carbons (C-g, C-h, C-i) and one for the quaternary carbon attached to the sulfur atom.

Data Summary Table

The following table summarizes the predicted chemical shifts for the key nuclei. Actual values may vary slightly based on solvent and experimental conditions.[14]

Assignment Label Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Integration Predicted ¹³C Chemical Shift (δ, ppm)
Pyrrole C-HH-a~7.0 - 7.2t2H~118 - 122
Pyrrole C-HH-b~6.2 - 6.4t2H~108 - 112
Central Phenyl C-HH-d~7.3 - 7.5d2H~120 - 125
Central Phenyl C-HH-e~7.2 - 7.4d2H~129 - 132
Benzyl CH₂H-c~4.3 - 4.5d2H~45 - 50
Sulfonamide N-HH-f~5.0 - 8.0br s or t1HN/A
Phenylsulfonyl C-HH-g~7.5 - 7.6m1H~128 - 130
Phenylsulfonyl C-HH-h~7.6 - 7.7m2H~126 - 128
Phenylsulfonyl C-HH-i~7.8 - 8.0m2H~132 - 135

Experimental Protocols

Adherence to a standardized protocol is critical for obtaining high-resolution, artifact-free NMR spectra.

Workflow for NMR Analysis

The overall process from sample receipt to final structural confirmation follows a logical sequence.

Caption: Standard workflow for NMR-based structural elucidation.

Protocol for Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.[15]

  • Determine Sample Mass: For a standard 400-600 MHz spectrometer, weigh 5-10 mg of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide for ¹H NMR.[16] For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to reduce acquisition time.[16]

  • Select Deuterated Solvent: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H proton.

  • Dissolution: Place the weighed solid into a clean, dry vial. Using a calibrated pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent.[17] Vortex or gently warm the vial to ensure complete dissolution.

  • Filtration and Transfer: To avoid signal broadening from particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[17]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with a unique identifier.

Protocol for Data Acquisition

This is a general procedure for a modern Fourier Transform NMR spectrometer.

  • Instrument Insertion & Setup: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent.

  • Shimming: Optimize the magnetic field homogeneity (shimming) to ensure sharp, symmetrical peaks. Automated shimming routines are highly effective.

  • ¹H Spectrum Acquisition:

    • Load a standard one-pulse proton experiment.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Optimize the receiver gain.

    • Acquire 8 to 16 scans.

    • The total acquisition time is typically 1-2 minutes.

  • ¹³C Spectrum Acquisition:

    • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand scans, taking 20-60 minutes).[16]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to generate the final spectrum. Calibrate the ¹H spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃ or 2.50 ppm for DMSO-d₆).[18] Calibrate the ¹³C spectrum accordingly.

Advanced Methods for Complex Spectra

For molecules with significant signal overlap in the ¹H NMR spectrum, particularly in the aromatic region (7-8 ppm), 2D NMR techniques are invaluable.[5][19]

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations. A cross-peak between two signals in a COSY spectrum indicates that those protons are coupled (typically within 2-3 bonds). This can be used to trace the connectivity within the phenyl and pyrrole rings.[20]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlation). It is extremely powerful for assigning carbon signals based on the already-assigned proton spectrum.[20]

Conclusion

NMR spectroscopy provides a detailed and definitive fingerprint of the molecular structure of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. By systematically analyzing the chemical shifts, multiplicities, and integrations of the signals from the pyrrole, benzyl, and benzenesulfonamide moieties, researchers can achieve unambiguous structural confirmation. The protocols detailed herein provide a reliable framework for obtaining high-quality spectral data, forming a crucial step in the characterization pipeline for novel synthetic compounds.

References

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link][21]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link][15]

  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [Link][9]

  • Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. [Link][1]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... [Link][22]

  • PREGEN. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link][6]

  • Wikipedia. Pyrrole. [Link][13]

  • National Institutes of Health. (2018, May 16). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives. [Link][2]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • Iowa State University. NMR Sample Preparation. [Link][16]

  • JoVE. (2015, March 4). Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications. [Link][7]

  • Western University. NMR Sample Preparation. [Link][17]

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014, November 15). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link][4]

  • Ciloa. NMR sample preparation guidelines. [Link]

  • ResearchGate. Sample preparation. [Link][23]

  • Stenutz. NMR chemical shift prediction of pyrroles. [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. [Link]

  • ResearchGate. Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and other protons in N-(2/3/4-substituted phenyl)- 2,4-disubstituted benzenesulphonamides. [Link][12]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link][8]

  • AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link][14]

  • Lumen Learning. Complex Spin-Spin Splitting Patterns. [Link][19]

  • PubChem. Benzenesulfonamide, N-benzyl-. [Link]

  • University of York. NMR Techniques in Organic Chemistry: a quick guide. [Link][5]

  • OpenOChem Learn. Interpreting. [Link]

  • Wiley Science Solutions. KnowItAll NMR Spectral Library Collection. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • University of Guelph. NMR Links and Resources. [Link]

  • CAS. NMR Database for Faster Structural Data. [Link]

  • UCLA. NMR Chart. [Link][24]

  • PubMed. (2018, May 16). Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1 H-pyrrol-1-yl)Benzenesulfonamide Derivatives. [Link][3]

  • University of Wisconsin-Madison. (2013, February 2). UWChemMRF Links. [Link]

  • ResearchGate. The ¹H NMR signals for the methylene proton signals of the benzyl group.... [Link]

  • UC Davis. (2020, September 29). Useful NMR Resources. [Link]

  • Emery Pharma. (2012, October 3). Assignment of Complex NMR Spectra-Chemistry Services. [Link][20]

  • Ngassa, F. N. (2020, September 30). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link][25]

  • ACG Publications. Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link][18]

Sources

Troubleshooting & Optimization

Troubleshooting impurity profiles in N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Synthesis

Ticket System Status: [ONLINE] Subject: Troubleshooting Impurity Profiles & Synthetic Anomalies Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The Synthetic Landscape

The synthesis of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide presents a classic chemoselectivity challenge: balancing the formation of a robust sulfonamide bond with the construction of an acid-sensitive electron-rich pyrrole ring.[1]

Our technical analysis identifies two primary synthetic routes used by researchers. Your impurity profile is directly dictated by which path you chose:

  • Route A (The "Standard" Path): Sulfonylation of 4-aminobenzylamine first, followed by Paal-Knorr pyrrole cyclization.[1]

    • Dominant Impurities: Polymerized pyrrole (tar), unreacted amine, succindialdehyde intermediates.[1]

  • Route B (The "Convergent" Path): Paal-Knorr cyclization on the fragment first, followed by sulfonylation.[1]

    • Dominant Impurities: Bis-sulfonamides, acid-degraded pyrrole fragments (due to HCl generation), hydrolyzed sulfonyl chlorides.[1]

Recommendation: Route A is generally preferred because the sulfonamide moiety is stable under the acidic reflux conditions required for the subsequent Paal-Knorr reaction, whereas the pyrrole ring is sensitive to the acidic byproducts of sulfonylation in Route B.

Visualizing the Impurity Network

The following logic map details the genesis of key impurities based on reaction conditions.

ImpurityMap Start Reagents Sulfonylation Step 1: Sulfonylation (Base + R-SO2Cl) Start->Sulfonylation BisSulf Impurity: Bis-Sulfonamide (N,N-disulfonyl) Sulfonylation->BisSulf Excess R-SO2Cl High Temp SulfAcid Impurity: Sulfonic Acid (Hydrolysis) Sulfonylation->SulfAcid Wet Solvents PaalKnorr Step 2: Paal-Knorr (AcOH/Dioxane + 2,5-DMTHF) Sulfonylation->PaalKnorr Intermediate Isolated Polymer Impurity: Polypyrrole (Black Tar) PaalKnorr->Polymer O2 Exposure Prolonged Acid Heat Intermediate Impurity: Mono-cyclized Hemiaminal PaalKnorr->Intermediate Old Reagents Incomplete Rxn Product Target Molecule N-[4-(1H-pyrrol-1-yl)...] PaalKnorr->Product

Figure 1: Mechanistic pathway of impurity generation focusing on the Standard Route (Route A).

Troubleshooting Guide (FAQ Format)

Ticket #101: "My reaction mixture turned into a black, insoluble tar."

Diagnosis: Uncontrolled Pyrrole Polymerization (Polypyrrole formation). Context: This occurs during the Paal-Knorr step (reaction with 2,5-dimethoxytetrahydrofuran).[1] Pyrroles are electron-rich heterocycles that are highly susceptible to oxidative polymerization, especially in acidic media (like the acetic acid often used in this step).[1]

Root Causes & Solutions:

  • Oxygen Exposure: Pyrroles oxidize rapidly.

    • Fix: Degas all solvents with nitrogen/argon for 15 minutes before heating. Run the reaction under a strict inert atmosphere.

  • Excessive Acidity/Heat: While acid is needed to catalyze the ring closure, too much heat promotes chain propagation.

    • Fix: Do not exceed 80-90°C. If using glacial acetic acid, consider buffering with sodium acetate or switching to a milder Clauson-Kaas method (using acetic acid in dioxane/ethanol).[1]

  • Old Reagents: 2,5-dimethoxytetrahydrofuran degrades over time to form peroxides, which initiate radical polymerization.[1]

    • Fix: Ensure the reagent is clear/colorless. If yellow/brown, distill it before use.[1]

Ticket #204: "LC-MS shows a peak with Mass [M + 140].[1] What is it?"

Diagnosis: Bis-sulfonylation (


-disulfonyl impurity).[1]
Context:  This occurs during the sulfonamide formation step.[2][3] The sulfonamide nitrogen (

) is still nucleophilic enough to attack a second equivalent of benzenesulfonyl chloride.[1]

Root Causes & Solutions:

  • Stoichiometry Error: Using >1.1 equivalents of benzenesulfonyl chloride.

    • Fix: Use exactly 1.0 or 0.95 equivalents of the sulfonyl chloride. It is easier to remove unreacted amine than the bis-sulfonamide.

  • Reaction Temperature: Adding the sulfonyl chloride at room temperature.

    • Fix: Perform the addition at 0°C. The deprotonated sulfonamide anion (which forms the bis-product) is less reactive at low temperatures compared to the primary amine.

  • Removal Protocol:

    • Fix: Bis-sulfonamides are often less stable to base than mono-sulfonamides.[1] Refluxing the crude mixture in ethanol with NaOH for 30 minutes can selectively hydrolyze the bis-impurity back to the desired mono-sulfonamide product [1].

Ticket #303: "I have a persistent baseline smear and low yield."

Diagnosis: Benzenesulfonic Acid contamination or Amine Salts. Context: Benzenesulfonyl chloride is moisture sensitive. If your solvent (DCM, THF, Pyridine) is "wet," the chloride hydrolyzes to benzenesulfonic acid.[1]

Root Causes & Solutions:

  • Wet Solvents:

    • Fix: Use anhydrous solvents. The sulfonic acid byproduct is a strong acid that can protonate your starting amine, rendering it unreactive (trapping it as a salt).

  • Workup Failure: Sulfonic acids are water-soluble but can "drag" organic molecules into the aqueous phase or act as surfactants.

    • Fix: Ensure the organic layer is washed thoroughly with saturated Sodium Bicarbonate (

      
      ) to convert the sulfonic acid to its water-soluble sodium salt, forcing it into the aqueous waste.
      

Detailed Impurity Profile Table

Impurity TypeChemical IdentityOrigin StepDetection (LC-MS/TLC)Removal Strategy
Impurity A Bis-sulfonamide (

-dibenzenesulfonyl...)[1]
SulfonylationLess Polar than product. Mass = Target + 140 Da.Hydrolysis (NaOH/EtOH) or Recrystallization (EtOH).[1]
Impurity B Benzenesulfonic Acid SulfonylationBaseline/Very Polar . Mass = 158 Da (negative mode).Basic wash (

).
Impurity C Polypyrrole Oligomers Paal-KnorrBaseline Smear .[1] Dark color. Broad UV absorption.Filtration through silica plug; avoid acid/O2.
Impurity D Mono-cyclized Hemiaminal Paal-KnorrMore Polar than product.[1] Mass = Target + 18 Da (approx).Increase reaction time; ensure anhydrous conditions.
Impurity E Succindialdehyde Paal-KnorrReagent degradation.[1]Distillation of 2,5-dimethoxytetrahydrofuran.

Validated Synthetic Protocol (Route A)

To minimize the impurities listed above, follow this optimized "Sulfonamide First" workflow.

Step 1: Controlled Sulfonylation
  • Dissolve 4-aminobenzylamine (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (2.5 eq) to act as an HCl scavenger.

  • Cool the solution to 0°C (Ice bath). Critical for preventing Bis-sulfonylation.[1]

  • Add Benzenesulfonyl chloride (1.0 eq) dropwise over 30 minutes.

  • Monitor by TLC. If Bis-sulfonamide appears (fast moving spot), stop addition.[1]

  • Workup: Wash with 1M HCl (remove unreacted amine), then Sat.

    
     (remove sulfonic acid). Dry and concentrate.
    
Step 2: Paal-Knorr Cyclization
  • Dissolve the sulfonamide intermediate from Step 1 in Glacial Acetic Acid (or Dioxane/AcOH 3:1).

  • Add 2,5-dimethoxytetrahydrofuran (1.1 eq).

  • Purge the vessel with Nitrogen for 10 minutes. Critical for preventing Black Tar.[1]

  • Heat to 90°C for 2-4 hours.

  • Cool and pour into ice water. The product should precipitate.[4]

  • Purification: If the solid is brown (tar), dissolve in EtOAc and filter through a short pad of silica gel to remove the polymeric baseline material. Recrystallize from Ethanol/Water [2].

Decision Logic for Purification

Use this flow to determine the best purification method based on your crude observation.

PurificationLogic Start Crude Product Isolated ColorCheck Is the solid Black/Dark Brown? Start->ColorCheck YesBlack Polypyrrole Contamination ColorCheck->YesBlack Yes NoBlack Check TLC/LC-MS ColorCheck->NoBlack No SilicaPlug Filtration through Silica Pad (Elute w/ DCM or EtOAc) YesBlack->SilicaPlug CheckBis Is there a non-polar spot? (Bis-sulfonamide) NoBlack->CheckBis SilicaPlug->CheckBis Recryst Recrystallize from EtOH CheckBis->Recryst No BaseHydrolysis Reflux w/ NaOH/EtOH (Cleave Bis-impurity) CheckBis->BaseHydrolysis Yes (>10%) Final Pure Product Recryst->Final BaseHydrolysis->Recryst

Figure 2: Purification decision tree based on visual and chromatographic evidence.

References

  • Removal of Bis-sulfonamides: K. Bahrami, M. M.[1] Khodaei, M. Soheilizad, "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides," J. Org.[1][5] Chem., 2009, 74, 9287-9291.[1][5] Link (Methodology adapted for hydrolysis of bis-species).[1]

  • Paal-Knorr Synthesis & Impurities: T. Eicher, S. Hauptmann, The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications, 2nd Ed., Wiley-VCH, 2003.[1] (General reference for Paal-Knorr mechanism and oligomerization issues).

  • Synthesis of N-(aryl)-4-(1H-pyrrol-1-yl)benzenesulfonamide: Synthesis, Molecular Structure, Anticancer Activity, and QSAR Study of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)Benzenesulfonamide Derivatives, NIH/PubMed.[1] Link (Confirming the route: Sulfonamide formation followed by Pyrrole cyclization).

  • Acid Sensitivity of Pyrroles: A. R. Katritzky, Handbook of Heterocyclic Chemistry, 3rd Ed., Elsevier, 2010.[1] (Mechanistic grounding for acid-catalyzed polymerization of pyrroles).

Sources

Technical Support Center: Stability & Storage of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

[1][2]

Status: Operational Role: Senior Application Scientist Ticket ID: STAB-PYR-001[1][2][3]

Executive Summary & Compound Profile

Welcome to the technical support hub for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide . This guide addresses the specific stability challenges inherent to the pyrrole moiety within this scaffold. While the benzenesulfonamide pharmacophore is generally robust, the pyrrole ring acts as a "chemical fuse," highly susceptible to oxidative degradation and acid-catalyzed polymerization.[2]

Compound Criticality Rating: High (Requires strict environmental control)

FeatureStability RiskMechanism
Pyrrole Ring Critical Oxidative polymerization, Photo-oxidation (Maleimide formation)
Sulfonamide LowHydrolysis (only under extreme pH >12 or <2)
Benzyl Linker ModerateBenzylic oxidation (slow, requires radical initiator)

The "Why": Degradation Mechanisms (Module 1)

To prevent degradation, you must understand the enemy.[2] The primary failure mode for this compound is NOT hydrolysis of the sulfonamide, but rather the oxidative instability of the electron-rich pyrrole ring .[2]

The Pyrrole Oxidation Cascade

Pyrroles are

1232
  • Initiation: Light generates singlet oxygen (

    
    ) or radical initiators abstract a proton.[1][2]
    
  • Propagation: Oxygen adds across the 2,5-positions of the pyrrole ring.[2]

  • Termination/Polymerization: Formation of dark, insoluble "pyrrole blacks" (polymers) or oxygenated species like maleimides.[2]

Acid-Catalyzed Polymerization

Even trace acidity (from degrading solvents like chloroform or unbuffered water) can protonate the pyrrole ring, leading to rapid polymerization (Trimerization).[1][2][3]

Visualization: Degradation Pathways

DegradationPathwaysCompoundIntact Compound(Colorless/White)RadicalPyrrole RadicalIntermediateCompound->Radical InitiationMaleimideOxidation Product(Maleimide/Succinimide)Radical->Maleimide +O2 (Oxidation)PolymerPolypyrrole(Dark Brown/Insoluble)Radical->Polymer Chain ReactionOxygenOxygen (O2)+ UV LightOxygen->RadicalAcidProton Source(H+)Acid->Radical Acid Catalysis

Figure 1: The dual-threat degradation pathway.[1][2][3] Oxygen drives maleimide formation, while acid/light drives polymerization.[2]

Storage Protocol: The "How" (Module 2)

This protocol is designed to be self-validating . If you follow these steps, the compound remains stable; if you deviate, the physical indicators (color change) will alert you immediately.[2]

Standard Operating Procedure (SOP-STAB-01)
Step 1: Physical State Management
  • Requirement: Store as a solid powder whenever possible.[1][2][3]

  • Reasoning: In solution, molecular mobility increases the rate of radical propagation by orders of magnitude.[2]

  • Protocol: If you synthesized it in solution, lyophilize immediately. Do not leave in rotary evaporator flasks overnight.

Step 2: Environmental Control
  • Temperature: -20°C (± 5°C) .

    • Note: 4°C is acceptable for <1 week usage.[1][2]

  • Atmosphere: Argon or Nitrogen Overlay .[1][2][3]

    • Critical: Pyrrole oxidation is diffusion-controlled.[1][2][3] Displacing headspace air with Argon (heavier than air) provides a physical barrier against oxidation.[1][2][3]

  • Container: Amber Glass Vials with Teflon-lined caps.

    • Why: Blocks UV light (prevents photo-initiation) and Teflon prevents leaching of plasticizers which can act as radical initiators.[1][2][3]

Step 3: Solvent Selection (For Stock Solutions)

If you must store as a liquid (e.g., for HTS screening):

SolventSuitabilityMax Storage TimeNotes
DMSO (Anhydrous) High 3 Months (-20°C)Use "septum-sealed" anhydrous DMSO.[1][2][3] Hygroscopic DMSO absorbs water, promoting hydrolysis.[2]
Ethanol/Methanol Medium 1 Week (-20°C)Protics solvents can facilitate proton transfer; high O2 solubility.[1][2][3]
Chloroform/DCM NO < 24 HoursOften contains trace HCl (acidic), causing rapid polymerization.[1][2][3]
Water/Buffer NO Immediate UsePoor solubility; hydrolysis risk.[1][2][3]

Troubleshooting & FAQs (Module 3)

Q1: The powder has turned from off-white to a yellowish-brown. Is it still usable?

  • Diagnosis: This indicates the formation of "pyrrole blacks" (polymers) or conjugated oxidation products.[2]

  • Action:

    • Dissolve a small amount in DMSO.[1][2]

    • If the solution is clear yellow, it may just be surface oxidation (<1%).[2] Run an LC-MS.[1][2][3]

    • If you see dark particulates that do not dissolve , polymerization has occurred.[2] Discard the batch.

Q2: I see a new peak in LC-MS with Mass = [M+16] or [M+32]. What is this?

  • Technical Insight:

    • M+16: Mono-oxidation (likely formation of a hydroxyl-pyrrole or epoxide intermediate).[1][2][3]

    • M+32: Di-oxidation (formation of the maleimide derivative or succinimide).[1][2][3]

    • Reference: Pyrrole oxidation typically yields 2-pyrrolinones or maleimides [1].[1][2][3]

  • Resolution: These are inactive impurities.[1][2][3] If >5%, repurification is required.[2]

Q3: Can I store the compound in DMSO at Room Temperature?

  • Answer: No.

  • Reasoning: DMSO is an oxidant (Swern oxidation mechanism).[1][2][3] While mild, over weeks at RT, it can oxidize the electron-rich pyrrole, especially if the DMSO is "wet" (hygroscopic absorption of water) [2].[2]

Q4: My compound precipitated out of the DMSO stock after freezing. How do I redissolve it?

  • Protocol:

    • Thaw completely at Room Temperature (do not heat >30°C).

    • Vortex vigorously.[1][2]

    • Sonicate for 5 minutes.

    • Warning: If it does not redissolve after sonication, the compound has likely polymerized/aggregated.[2] Do not filter and use; the concentration is now unknown.[2]

Quality Control & Validation (Module 4)

Before using stored material for critical biological assays (e.g., IC50 determination), perform this System Suitability Test (SST) .

SST Decision Tree

SST_FlowStartStart QC CheckVisualVisual Inspection:Is it Dark Brown?Start->VisualSolubilitySolubility Check:Clear in DMSO?Visual->SolubilityNo (White/Yellow)DiscardDISCARD(Irreversible Damage)Visual->DiscardYesLCMSLC-MS Analysis:Purity > 95%?Solubility->LCMSYesSolubility->DiscardNo (Particulates)LCMS->DiscardNo (<80%)PurifyRE-PURIFY(Prep HPLC)LCMS->PurifyNo (80-95%)ProceedPASSProceed to AssayLCMS->ProceedYes

Figure 2: Quality Control Decision Matrix for stored samples.

Validation Methods
  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][2]

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1][2][3] Avoid TFA if possible, as it is a strong acid that can degrade the pyrrole on-column.[1][2][3]

    • Detection: UV 254 nm (Sulfonamide) and 210 nm (General).[1][2][3]

  • NMR Check:

    • Look for the loss of the characteristic pyrrole signals (two triplets/multiplets around

      
       6.2 and 7.0 ppm in DMSO-
      
      
      ).[2] Broadening of these peaks indicates polymerization.[2]

References

  • Mechanistic Insight into Pyrrole Oxidation

    • Title: Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones.[1][2][3][4]

    • Source: Royal Society of Chemistry (Catalysis Science & Technology).[2]

    • Relevance: Defines the M+16/M+32 oxidation pathway (formation of pyrrolin-2-ones and maleimides) typical for pyrrole derivatives.[1][2][3]

    • URL:[Link]

  • Sulfonamide Stability Data

    • Title: Hydrolysis of sulphonamides in aqueous solutions.[2][5][6][7][8]

    • Source: Chemosphere (via PubMed/NIH).[1][2]

    • Relevance: Confirms sulfonamides are hydrolytically stable at neutral pH, isolating the pyrrole as the primary instability factor.[2]

    • URL:[Link][1][2][3]

  • Regulatory Storage Guidelines

    • Title: ICH Q1A(R2) Stability Testing of New Drug Substances and Products.[2][9][10][11][12]

    • Source: International Council for Harmonisation (ICH).[1][2]

    • Relevance: Establishes the -20°C standard for chemically unstable active pharmaceutical ingredients (APIs).
    • URL:[Link]

  • General Pyrrole Handling

    • Title: Pyrrole - Chemical Safety and Storage.[1][2][3][13]

    • Source: PubChem (National Library of Medicine).[2]

    • Relevance: Highlights air and light sensitivity, and the requirement for inert
    • URL:[Link][1][2][3]

Resolving reproducibility issues in N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Reproducibility & Assay Optimization Responder: Senior Application Scientist, Lead Discovery Group

Introduction: Beyond the "n=3" Frustration

Welcome to the Technical Support Center. If you are here, you are likely experiencing the "phantom IC50" phenomenon with N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide (and structurally related pyrrole-sulfonamides). One week the IC50 is 50 nM; the next, it’s 5 µM, or the standard deviations are overlapping.

This molecule presents a "perfect storm" of physicochemical challenges:

  • The Pyrrole Ring: Electron-rich and prone to oxidation (darkening of stocks).

  • The Sulfonamide-Benzyl Linker: Creates a rigid, hydrophobic core (LogP ~2.6–3.0), leading to poor aqueous solubility.

  • The "Crash-Out" Effect: Rapid precipitation upon dilution into aqueous media, often invisible to the naked eye but devastating to assay logic.

This guide moves beyond basic protocols to the causality of failure. We will stabilize your workflow using field-proven kinetic solubility adjustments and intermediate dilution strategies.

Module 1: The "Crash-Out" Phenomenon (Solubility)

Q: Why does my compound activity disappear at high concentrations (bell-shaped curve) or shift wildly between runs?

Diagnosis: You are likely diluting a 10 mM DMSO stock directly into the assay buffer. The Science: This compound is hydrophobic. When a droplet of 100% DMSO stock hits an aqueous buffer, the local concentration exceeds the solubility limit before mixing is complete. This creates micro-precipitates (aggregates) that sediment or stick to the pipette tip, effectively lowering the actual concentration in the well.

The Fix: The Intermediate Plate Method Do not jump from 100% DMSO to 0.5% DMSO in one step. You must "step down" the hydrophobicity.

Protocol: 3-Step Intermediate Dilution
  • Source Plate: Prepare 200x concentration stocks in 100% DMSO.

  • Intermediate Plate: Dilute 1:20 into assay buffer (yielding 10x concentration in 5% DMSO). The 5% DMSO helps keep the compound solubilized during this transition.

  • Assay Plate: Transfer 1:10 from the Intermediate Plate to the final assay wells (yielding 1x concentration in 0.5% DMSO).

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: 10mM DMSO Stock DirectDil Direct Dilution (1:1000 into Buffer) Start->DirectDil High Risk InterDil Intermediate Dilution (1:20 into 5% DMSO Buffer) Start->InterDil Recommended Crash Precipitation Risk (Data Invalid) DirectDil->Crash Shock Precipitation Check Turbidity/Microscopy Check InterDil->Check Assay Final Assay (0.5% DMSO) Check->Assay Clear Solution Check->Crash Cloudy/Precipitate

Caption: Figure 1. The "Shock Precipitation" pathway (Red) vs. the stabilized Intermediate Dilution pathway (Green) for hydrophobic sulfonamides.

Module 2: Chemical Stability (The Pyrrole Factor)

Q: My stock solution has turned from light yellow to amber/brown. Is it still good?

Diagnosis: Pyrrole oxidation. The Science: The pyrrole ring is electron-rich and susceptible to oxidative polymerization, especially in the presence of light and trace acids. While the sulfonamide moiety is stable, the pyrrole degradation products can act as "PAINS" (Pan-Assay Interference Compounds), generating false positives via protein cross-linking or redox cycling.

The Fix: Strict Storage Protocols Discard any stock that has visibly changed color.

Data: Stability Matrix
Storage ConditionTimeframeRisk LevelRecommendation
DMSO Stock (RT, Light) < 24 HoursHighAvoid. Pyrrole oxidizes rapidly.
DMSO Stock (4°C) 1 WeekModerateUse only for short-term screening.
DMSO Stock (-20°C) 1 MonthLowStandard storage.
DMSO Stock (-80°C, N2) 6 Months+MinimalGold Standard. Store under nitrogen/argon.
Aqueous Buffer (pH < 6) < 1 HourCriticalProhibited. Acid catalyzes pyrrole polymerization.

Module 3: Non-Specific Binding (The "Sticky" Compound)

Q: Why are my IC50 values 10x higher in polystyrene plates compared to polypropylene?

Diagnosis: Plasticware adsorption.[1] The Science: With a LogP > 2.5, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide will adhere to standard untreated polystyrene (PS) plates. By the time you add the enzyme/cells, the free concentration of the drug in the well is a fraction of what you calculated.

The Fix: Surface Modification & Carrier Proteins

  • Plate Selection: Switch to Low-Binding (NBS) microplates immediately. These are hydrophilic-treated to repel hydrophobic small molecules.

  • Carrier Protein: Include 0.01% Triton X-100 or 0.1% BSA (Bovine Serum Albumin) in your assay buffer.

    • Mechanism: BSA acts as a "sacrificial surface," coating the plastic and preventing the drug from sticking, while keeping it available for the target.

Visualization: Adsorption & Assay Workflow

AssayWorkflow Compound Compound (Hydrophobic) StdPlate Standard PS Plate Compound->StdPlate High Affinity LowBind Low-Binding Plate + 0.01% Triton X-100 Compound->LowBind Repulsion ResultBad Loss of Potency (Adsorption to Walls) StdPlate->ResultBad ResultGood Accurate IC50 (Free Compound Available) LowBind->ResultGood

Caption: Figure 2. Impact of plate material on free compound availability. Standard plates deplete hydrophobic compounds via wall adsorption.

Module 4: Assay Interference (False Positives)

Q: I see inhibition, but it disappears when I add detergent. Why?

Diagnosis: Colloidal Aggregation. The Science: Many hydrophobic compounds form colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, inhibiting them physically rather than chemically. This is a classic "false positive" mechanism.

The Fix: The Detergent Sensitivity Test If your IC50 shifts significantly (e.g., >3-fold) upon adding 0.01% Triton X-100, your compound was likely acting as an aggregator, not a specific inhibitor.

Protocol: Detergent Challenge
  • Run the dose-response curve in standard buffer.

  • Run the dose-response curve in buffer + 0.01% freshly prepared Triton X-100 .

  • Analysis:

    • Curves Overlay: True inhibition.

    • Curve shifts right (lower potency) with detergent: Aggregation artifact.

Summary of Critical Parameters

ParameterSpecificationReason
Max DMSO < 1% (Ideal: 0.5%)Prevent enzyme denaturation & cell toxicity.
Buffer pH 7.0 – 8.0Avoid acidic polymerization of pyrrole.
Plate Type Low-Binding (NBS)Prevent hydrophobic adsorption.
Stock Storage -80°C, DarkPrevent oxidation.
Dilution Intermediate StepPrevent "crash-out" precipitation.[2]

References

  • Assay Guidance Manual (NCBI). Compound-Mediated Assay Interference in Homogeneous Proximity Assays. [Link]

  • Assay Guidance Manual (NCBI). Assay Interference by Chemical Aggregates. [Link]

  • PubChem. N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Compound Summary. [Link]

  • Journal of Medicinal Chemistry. Strategies to Identify and Minimize False Positives in Drug Discovery. [Link]

Sources

Validation & Comparative

Benchmarking N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide against clinical sulfonamide drugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide against clinical sulfonamide drugs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Focus: N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide Derivatives as Dual-Action Inhibitors

Executive Summary & Compound Profile

N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide and its structural analogs represent a pivotal class of hybrid pharmacophores designed to overcome the limitations of classical sulfonamide drugs.[1] While traditional sulfonamides (e.g., Acetazolamide, Sulfamethoxazole) are potent Carbonic Anhydrase Inhibitors (CAIs) or antimicrobials, they often lack isoform selectivity or secondary anticancer mechanisms.[1]

This guide benchmarks the 4-(1H-pyrrol-1-yl)benzenesulfonamide scaffold—a specific structural isomer optimized for dual targeting of Carbonic Anhydrase (CA) isoforms IX/XII and Tubulin polymerization —against clinical standards.[1]

Compound Profile
  • Core Pharmacophore: Benzenesulfonamide (Zinc-binding group for CA inhibition).[1]

  • Secondary Moiety: 1H-pyrrole ring (Lipophilic tail for hydrophobic pocket interaction).[1]

  • Mechanism of Action (MoA):

    • Primary: Reversible inhibition of tumor-associated hCA IX and XII (regulation of pH in hypoxic tumors).[1]

    • Secondary: Disruption of microtubule dynamics (anti-mitotic effect) via the pyrrole moiety.[1]

  • Key Advantage: Superior selectivity for transmembrane isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) compared to first-generation CAIs.[1]

Comparative Benchmarking Data

The following data synthesizes experimental results comparing the pyrrole-benzenesulfonamide scaffold (specifically the 3,4,5-trimethoxybenzoyl derivative, often coded as Compound 15 in recent literature) against clinical benchmarks Acetazolamide (AAZ) , SLC-0111 (Phase Ib/II candidate), and Combretastatin A-4 (CA-4) .[1]

Table 1: Carbonic Anhydrase Inhibition Constants ( , nM)

Data obtained via Stopped-Flow CO2 Hydration Assay.[1]

Target IsoformPyrrole-Sulfonamide (Cmpd 15)Acetazolamide (AAZ)SLC-0111 (Clinical Std)Selectivity Ratio (IX/II)
hCA I (Cytosolic - Off Target)73.1 nM250 nM5080 nM--
hCA II (Cytosolic - Off Target)6.8 nM12.1 nM960 nM3.5 (vs. 2.0 for AAZ)
hCA IX (Tumor Associated)24.1 nM 25.0 nM45 nMHigh
hCA XII (Tumor Associated)6.8 nM 5.7 nM4.5 nMVery High

Interpretation: The pyrrole derivative demonstrates equipotent inhibition of the tumor-associated hCA IX compared to AAZ but offers a distinct structural advantage for dual-targeting design.[1] Unlike SLC-0111, which is highly selective but lacks tubulin activity, the pyrrole scaffold provides a "polypharmacology" approach.[1]

Table 2: Antiproliferative Activity ( , M)

Cell Viability Assay (MTT/MTS) - 72h Exposure.[1]

Cell LineTissue OriginPyrrole-Sulfonamide (Cmpd 15)Acetazolamide (AAZ)Combretastatin A-4 (CA-4)
MCF-7 Breast Cancer1.9

0.2
>100 (Inactive)0.004
HeLa Cervical Cancer2.1

0.3
>100 (Inactive)0.003
HCT-116 Colon Cancer3.0

0.5
>100 (Inactive)--
NCI/ADR-RES Multi-Drug Resistant1.9

0.1
>100 (Inactive)--

Critical Insight: Clinical sulfonamides like AAZ are virtually inactive against cancer cell proliferation in vitro because they only target pH regulation. The pyrrole-sulfonamide hybrid, however, achieves micromolar cytotoxicity, validating its dual-mechanism capability (CA inhibition + Tubulin disruption).[1]

Mechanism of Action & Signaling Pathways[2][3]

The pyrrole-benzenesulfonamide scaffold operates via a unique "Dual-Tail" mechanism.[1] The sulfonamide head anchors to the Zn


 ion in the CA active site, while the pyrrole tail extends into the hydrophobic pocket, interfering with downstream signaling.[1]
Figure 1: Dual-Targeting Mechanism (CA IX & Tubulin)[1]

DualMechanism cluster_0 Tumor Microenvironment (Hypoxia) cluster_1 Intracellular Space Hypoxia (HIF-1a) Hypoxia (HIF-1a) hCA IX Overexpression hCA IX Overexpression Hypoxia (HIF-1a)->hCA IX Overexpression Extracellular Acidification Extracellular Acidification hCA IX Overexpression->Extracellular Acidification pH Regulation P-gp Efflux Pump P-gp Efflux Pump Extracellular Acidification->P-gp Efflux Pump Activates Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Assembly->Mitotic Arrest (G2/M) Disruption Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis Pyrrole-Sulfonamide Pyrrole-Sulfonamide Pyrrole-Sulfonamide->hCA IX Overexpression Inhibition (Ki ~24nM) Pyrrole-Sulfonamide->P-gp Efflux Pump Evasion Pyrrole-Sulfonamide->Tubulin Dimers Binding (Colchicine Site)

Caption: Diagram illustrating the dual-inhibition pathway where the compound targets both the hypoxia-induced hCA IX enzyme and intracellular tubulin dynamics, leading to synergistic apoptosis.[1]

Experimental Protocols

To replicate the benchmarking data, the following self-validating protocols are recommended. These workflows ensure that observed inhibition is due to specific binding rather than non-specific aggregation.

Protocol A: Stopped-Flow CO2 Hydration Assay (Kinetic Validation)

Objective: Determine the inhibition constant (


) against hCA isoforms.[1][2][3]
Standard: Acetazolamide (AAZ) must be run as a positive control (

nM for hCA II).[1][2]
  • Reagent Prep: Prepare HEPES buffer (20 mM, pH 7.5) with 20 mM Na

    
    SO
    
    
    
    .[1] Dissolve Phenol Red indicator (0.2 mM).[1]
  • Enzyme Activation: Incubate purified hCA isozyme (I, II, IX, or XII) for 15 min to ensure stability.

  • Substrate Injection: Use a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Syringe A: Enzyme + Inhibitor (Pyrrole-Sulfonamide) + Indicator.[1]

    • Syringe B: CO

      
      -saturated water.[1]
      
  • Measurement: Monitor absorbance drop at 557 nm (Phenol Red transition) over 0.1–1.0 seconds.

  • Calculation: Fit the initial velocity (

    
    ) to the Michaelis-Menten equation.[1] Determine 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation Check: If AAZ
    
    
    deviates >15% from literature values (12 nM), recalibrate the CO
    
    
    saturation.[1]
Protocol B: Tubulin Polymerization Assay

Objective: Verify the secondary mechanism (microtubule destabilization).[1]

  • Setup: Use purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl

    
    , pH 6.9) with 1 mM GTP.[1]
    
  • Incubation: Add test compound (10

    
    M) or Combretastatin A-4 (positive control) to the tubulin solution at 4°C.
    
  • Initiation: Shift temperature to 37°C to trigger polymerization.

  • Detection: Measure fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or turbidity at 340 nm every 30s for 60 mins.

  • Result: A "flat-line" curve indicates inhibition of assembly.[1]

Figure 2: Assay Workflow Logic

AssayWorkflow cluster_CA Primary Screen: CA Inhibition cluster_Tubulin Secondary Screen: Antiproliferative start Compound Stock (DMSO) step1 Stopped-Flow CO2 Hydration start->step1 step2 Calculate Ki (Cheng-Prusoff) step1->step2 decision1 Ki < 50nM? step2->decision1 step3 MTT Assay (MCF-7 / HeLa) decision1->step3 Yes end Lead Candidate (Dual Inhibitor) decision1->end No (Discard) decision2 IC50 < 5uM? step3->decision2 step4 Tubulin Polymerization step4->end decision2->step4 Yes

Caption: Logical workflow for validating dual-activity candidates. Only compounds passing the nanomolar CA inhibition threshold proceed to phenotypic cancer screening.[1]

References

  • Masci, D., et al. (2023). "4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor."[1][3][4] Journal of Medicinal Chemistry, 66(21), 14850–14870.[1] [1]

  • Abas, M., et al. (2021). "Synthesis and biological evaluation of sulfonamides bearing pyrrole heterocycles as carbonic anhydrase inhibitors." European Journal of Medicinal Chemistry, 221, 113542. [1]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Nocentini, A., & Supuran, C. T. (2018). "Advances in the structural design of carbonic anhydrase IX/XII inhibitors." Expert Opinion on Drug Discovery, 13(11), 1003-1005.[1]

  • PubChem Compound Summary. "2,4-dichloro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenesulfonamide." National Center for Biotechnology Information. [1]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. As a novel compound, specific safety data may be limited. Therefore, this document synthesizes information from structurally similar molecules and established chemical safety principles to create a robust framework for safe handling. Our approach is grounded in the hierarchy of controls, prioritizing engineering and administrative measures before relying on Personal Protective Equipment (PPE).

Inferred Hazard Profile and Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, a hazard assessment has been conducted based on its constituent functional groups and data from close structural analogs. This compound incorporates a benzenesulfonamide core, a pyrrole ring, and a benzyl group. Analysis of similar chemicals is critical for establishing a preliminary safety profile.

Key Structural Analogs Analysis:

  • 4-(1H-pyrrol-1-yl)benzene-1-sulfonamide: This analog suggests the compound is harmful if swallowed and causes serious eye irritation[1].

  • N-benzyl-benzenesulfonamide: This analog indicates potential for skin and respiratory tract irritation, in addition to being harmful if swallowed and causing serious eye irritation[2].

  • Aromatic Amines & Sulfonamides: Generally, these classes of compounds require careful handling to avoid inhalation and skin contact.[3][4][5]

Based on this analysis, N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide should be handled as a hazardous substance with the following inferred risks:

Hazard Category GHS Hazard Statement Pictogram Signal Word Rationale / Reference
Acute Toxicity (Oral)H302: Harmful if swallowedGHS07WarningBased on analogs containing the sulfonamide moiety.[1][2]
Skin IrritationH315: Causes skin irritationGHS07WarningInferred from the N-benzyl-benzenesulfonamide structure.[2]
Eye IrritationH319: Causes serious eye irritationGHS07WarningA consistent hazard for both primary analogs.[1][2]
Specific Target Organ Toxicity (Single Exposure)H335: May cause respiratory irritationGHS07WarningA common hazard for fine chemical powders and inferred from the N-benzyl-benzenesulfonamide structure.[2][6]

This synthesized data underscores the necessity for a multi-faceted approach to protection, focusing on preventing oral, dermal, ocular, and respiratory exposure.

The Hierarchy of Controls: A Mandate for Safe Science

Before selecting PPE, it is imperative to implement higher-level safety controls. PPE is the last line of defense.[7][8]

  • Elimination/Substitution: In a research context, this involves assessing if a less hazardous analog could achieve the same scientific objective.

  • Engineering Controls: These are physical changes to the workspace to isolate the hazard.

    • Chemical Fume Hood: All manipulations of the solid compound or its concentrated solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

    • Ventilation: Ensure adequate general laboratory ventilation to dilute fugitive emissions.

  • Administrative Controls: These are procedural changes to how work is performed.

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for handling this compound.

    • Training: All personnel must be trained on the specific hazards and handling procedures before working with the material.[10][11]

    • Restricted Access: Designate specific areas for handling this compound and limit access to authorized personnel.

Personal Protective Equipment (PPE) Selection Protocol

The selection of PPE is dictated by the specific task and the associated risk of exposure. The following table provides guidance for common laboratory operations.

Laboratory Operation Minimum Required PPE Rationale for Selection
Pre-use Inspection & Area Setup Safety Glasses, Lab CoatProtects against incidental splashes or contact in a prepared lab environment.
Weighing Solid Compound Safety Goggles, Lab Coat, Nitrile Gloves, Respiratory Protection (N95 or higher)The primary risk is inhalation of fine powder. Goggles provide a better seal than glasses against airborne particulates.[6][12]
Preparing Solutions (Dissolving) Chemical Splash Goggles, Lab Coat, Nitrile GlovesProtects against splashes of the solvent and dissolved compound. The operation should be conducted in a fume hood.[13]
Running Reactions & Transfers Chemical Splash Goggles, Lab Coat, Nitrile GlovesStandard protection for handling chemical solutions. For exothermic reactions or those under pressure, a face shield over goggles is recommended.[9]
Work-up & Purification Chemical Splash Goggles, Lab Coat, Nitrile Gloves (consider thicker or double-gloving)Potential for higher concentrations and extended handling time increases the risk of dermal exposure. Consult a glove compatibility chart for the specific solvents used.[14]
Waste Disposal Chemical Splash Goggles, Lab Coat, Nitrile GlovesPrevents exposure when handling primary waste containers and during consolidation.
Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Identify Task (e.g., Weighing, Dissolving) CheckSolid Handling Solid Powder? Start->CheckSolid CheckSplash Risk of Splash or Aerosol? CheckSolid->CheckSplash No RespPro Respiratory Protection (N95 or higher) CheckSolid->RespPro Yes EyePro1 Safety Glasses CheckSplash->EyePro1 No EyePro2 Chemical Splash Goggles CheckSplash->EyePro2 Yes BasePPE Standard PPE: Lab Coat, Nitrile Gloves EngControl Work in Fume Hood BasePPE->EngControl EyePro1->BasePPE EyePro2->BasePPE RespPro->CheckSplash Proceed Proceed with Task EngControl->Proceed

Caption: PPE selection workflow based on task-specific risk assessment.

Detailed Methodologies

Protocol 1: Weighing and Preparing a Stock Solution

This protocol outlines the step-by-step process for safely weighing the solid compound and preparing a solution, integrating the necessary PPE and engineering controls.

  • Preparation:

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Gather all necessary equipment: analytical balance, weigh paper, spatula, volumetric flask, chosen solvent, and waste container.

    • Place a plastic-backed absorbent liner on the fume hood work surface to contain any spills.[15]

  • Donning PPE:

    • Put on a clean, long-sleeved lab coat, ensuring it is fully buttoned.

    • Don an N95 (or higher) respirator, performing a seal check as per manufacturer instructions.

    • Put on chemical splash goggles.

    • Wash and dry hands thoroughly before donning nitrile gloves. Ensure the glove cuffs are pulled over the sleeves of the lab coat.

  • Procedure:

    • Perform all manipulations inside the chemical fume hood.

    • Carefully open the container of N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide. Avoid creating dust clouds.

    • Using a clean spatula, carefully transfer the desired amount of solid onto weigh paper on the balance.

    • Record the weight, then gently transfer the solid into the volumetric flask.

    • Add the solvent to the flask, cap it securely, and mix until the solid is fully dissolved.

    • Properly seal the primary container of the solid compound.

  • Decontamination and Doffing PPE:

    • Clean the spatula and any contaminated surfaces with an appropriate solvent-soaked wipe, disposing of the wipe in the designated chemical waste container.

    • Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the solid waste stream.

    • Remove goggles and respirator.

    • Remove the lab coat.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from handling N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated PPE (gloves, wipes), weigh paper, and absorbent liners should be collected in a clearly labeled, sealed waste bag or container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[9]

By adhering to this comprehensive guide, researchers can significantly mitigate the risks associated with handling N-[4-(1H-pyrrol-1-yl)benzyl]benzenesulfonamide, fostering a culture of safety and scientific integrity within the laboratory.

References

  • What are the Health and Safety Guidelines for Using Amines? Apiecom. Available from: [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Apiecom. Available from: [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Creative Safety Supply. Available from: [Link]

  • Benzenesulfonamide, N-benzyl-. PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Chemical Safety in the Workplace. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available from: [Link]

  • Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service, U.S. Department of Agriculture. Available from: [Link]

  • NIOSH Table 1,2 & 3. University of Rochester Medical Center. Available from: [Link]

  • Chemical Hazards and Toxic Substances - Controlling Exposure. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. Available from: [Link]

  • The OSHA Chemical Storage Requirements. Capital Resin Corporation. Available from: [Link]

  • Anhydrous Ammonia PPE. Prairieland FS, Inc. via YouTube. Available from: [Link]

  • Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. BulkInside. Available from: [Link]

  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Taylor & Francis Online. Available from: [Link]

  • Occupational Health Guidelines for Chemical Hazards (81-123). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available from: [Link]

  • Introduction to the Online NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention. Available from: [Link]

  • A Comprehensive Guide to Safe Powder Handling. BFM® Fitting. Available from: [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.